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  • Product: 1-(3-Bromo-2-chlorobenzoyl)azetidine

Core Science & Biosynthesis

Foundational

Molecular structure and physicochemical properties of 1-(3-Bromo-2-chlorobenzoyl)azetidine

This technical guide provides a comprehensive analysis of 1-(3-Bromo-2-chlorobenzoyl)azetidine , a high-value structural motif in modern medicinal chemistry. It is designed to serve as a reference for the synthesis, char...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-(3-Bromo-2-chlorobenzoyl)azetidine , a high-value structural motif in modern medicinal chemistry. It is designed to serve as a reference for the synthesis, characterization, and application of this scaffold in drug discovery campaigns.

Executive Summary: The Azetidine Advantage

In the optimization of lead compounds, the "azetidine switch"—replacing larger saturated heterocycles like pyrrolidine or piperidine with the four-membered azetidine ring—is a validated strategy to improve physicochemical properties. 1-(3-Bromo-2-chlorobenzoyl)azetidine represents a privileged scaffold that combines this conformational rigidity with a highly functionalizable di-halogenated aryl core.

Key Applications:

  • Metabolic Stability: The high ionization potential of the azetidine nitrogen (when acylated) and the steric bulk of the ortho-chloro group reduce metabolic susceptibility.

  • Divergent Synthesis: The meta-bromo substituent serves as a versatile handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

  • Therapeutic Relevance: Analogs of this structure are prevalent in inhibitors of STAT3 , P2X7 receptors , and S1P agonists .

Physicochemical Profile

Understanding the fundamental properties of this intermediate is critical for assay development and formulation. The data below synthesizes calculated descriptors and expected experimental values based on structural analogs.

Table 1: Molecular Descriptors & Properties
PropertyValueContext/Relevance
Molecular Formula C₁₀H₉BrClNOCore composition
Molecular Weight 274.54 g/mol Fragment-like (<300 Da), ideal for LE (Ligand Efficiency)
Exact Mass 272.956 g/mol Monoisotopic mass for MS confirmation
cLogP ~2.3 - 2.6Moderate lipophilicity; suitable for CNS and peripheral targets
TPSA 20.3 ŲLow polar surface area suggests high membrane permeability
H-Bond Donors 0Lack of donors improves permeability (Lipinski Rule of 5)
H-Bond Acceptors 1 (Carbonyl)Key interaction point for receptor binding
Rotatable Bonds 1Restricted rotation (C_aryl-C_carbonyl) due to ortho-Cl steric clash
Structural Dynamics

The 2-chloro substituent plays a pivotal role in the molecule's 3D architecture. It forces the amide bond out of planarity with the phenyl ring (dihedral angle twist >45°), creating a distinct "kinked" topology. This pre-organized conformation often results in higher binding affinity compared to unsubstituted analogs by reducing the entropic penalty upon binding.

Synthetic Methodology

High-purity synthesis of this intermediate is achieved via Schotten-Baumann conditions or standard amide coupling. The Acid Chloride Route is recommended for scale-up (>10g) due to cost-efficiency and simplified workup.

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

Reagents: 3-Bromo-2-chlorobenzoic acid, Oxalyl chloride (or Thionyl chloride), DMF (cat.), Azetidine HCl, Triethylamine (TEA), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Activation: Dissolve 3-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions).

  • Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.

  • Addition: Add Azetidine HCl (1.1 eq) followed by dropwise addition of TEA (2.5 eq). The exotherm must be controlled (<5°C).

  • Workup: After 1 hour, quench with water. Wash organic layer with 1M HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflow Start 3-Bromo-2-chlorobenzoic Acid Activation Activation (COCl)2 / DMF cat. Start->Activation DCM, 0°C Intermediate Acid Chloride (Transient Species) Activation->Intermediate - CO, - CO2, - HCl Coupling Coupling Azetidine HCl / Et3N Intermediate->Coupling Nucleophilic Acyl Substitution Workup Biphasic Workup (HCl / NaHCO3 Wash) Coupling->Workup Quench Product 1-(3-Bromo-2-chlorobenzoyl) azetidine Workup->Product Isolation

Figure 1: Streamlined synthesis workflow for the generation of the target amide.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

A. Nuclear Magnetic Resonance (NMR)

The structure contains distinct diagnostic signals that confirm regiochemistry.

  • ¹H NMR (400 MHz, CDCl₃):

    • Azetidine Ring: Look for two multiplets (or triplets) integrating to 2H each around δ 4.2 ppm (N-CH₂) and δ 2.3 ppm (central CH₂). The restricted rotation may broaden these peaks or split them into rotamers.

    • Aromatic Region: Three distinct protons.

      • H-4 & H-6: Doublets around δ 7.5 - 7.7 ppm .

      • H-5: Triplet (or dd) around δ 7.2 ppm .

  • Validation Check: If the azetidine signals appear as a single broad blob, the sample may need variable-temperature NMR (VT-NMR) to resolve rotamers caused by the steric bulk of the ortho-chloro group.

B. LC-MS Profiling
  • Method: Reverse-phase C18 column, Water/Acetonitrile gradient (+0.1% Formic Acid).

  • Diagnostic Signal:

    • [M+H]⁺: 273.9 / 275.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • Isotope Pattern: The presence of both Cl and Br creates a unique "M+2" and "M+4" pattern.

      • M (⁷⁹Br, ³⁵Cl)

      • M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl)

      • M+4 (⁸¹Br, ³⁷Cl)

    • Note: The M+2 peak will be the most intense (approx 130% of M) due to the combined probability of Br and Cl isotopes.

Functionalization & Medicinal Chemistry Applications[5][6][7][8][9]

The true value of 1-(3-Bromo-2-chlorobenzoyl)azetidine lies in its role as a "divergent point" intermediate. The C-Br bond is electronically activated for catalysis but chemically distinct from the C-Cl bond, allowing selective functionalization.

Strategic Derivatization
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Displacement of the bromide with amines to generate aniline derivatives.

  • Lithium-Halogen Exchange: Selective lithiation at the bromine position (using i-PrMgCl) allows reaction with electrophiles (aldehydes, ketones) without disturbing the amide or chloride.

Visualization: Divergent Synthesis Map

This diagram outlines how this core scaffold allows access to diverse chemical space.

DivergentSynthesis Core 1-(3-Bromo-2-chlorobenzoyl) azetidine (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Buchwald Buchwald Amination (R-NH2 / Pd) Core->Buchwald LiExchange Li-Halogen Exchange (i-PrMgCl / E+) Core->LiExchange Biaryl Biaryl Inhibitors (Kinase/GPCR Targets) Suzuki->Biaryl Aniline Amino-Aryl Derivs. (Solubility/H-Bonding) Buchwald->Aniline Carbonyl Functionalized Ketones (Linker Extension) LiExchange->Carbonyl

Figure 2: Divergent synthetic pathways leveraging the orthogonal reactivity of the bromo-chloro core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177817330: 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol (Analogous Structure Data). Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] Retrieved from [Link]

  • Bai, R., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines. Arkivoc, 2018(iv), 195-214.[2] Retrieved from [Link]

Sources

Exploratory

The Strategic Integration of 1-(3-Bromo-2-chlorobenzoyl)azetidine in Fragment-Based Drug Discovery: A Technical Guide

This in-depth technical guide explores the strategic value and application of the novel fragment, 1-(3-Bromo-2-chlorobenzoyl)azetidine, within the framework of Fragment-Based Drug Discovery (FBDD). Designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the strategic value and application of the novel fragment, 1-(3-Bromo-2-chlorobenzoyl)azetidine, within the framework of Fragment-Based Drug Discovery (FBDD). Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive analysis of the fragment's core attributes, a rationale for its inclusion in screening libraries, and detailed protocols for its characterization and progression from a preliminary hit to a viable lead compound.

Introduction: The Imperative for Chemical Novelty and Three-Dimensionality in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] By screening collections of low molecular weight compounds (typically <300 Da), FBDD offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[3][4] The success of this approach hinges on the quality and diversity of the fragment library.[5] In recent years, a significant trend in library design has been the move away from flat, aromatic-rich compounds towards fragments with greater three-dimensional (3D) character.[6] These 3D fragments are better equipped to probe the complex topographies of protein binding sites, often leading to improved potency, selectivity, and physicochemical properties in the resulting lead compounds.

It is within this context that we introduce 1-(3-Bromo-2-chlorobenzoyl)azetidine, a fragment designed to embody several key principles of modern FBDD. This guide will deconstruct the rationale behind its design, predicated on the unique contributions of its constituent parts: the conformationally rigid azetidine scaffold and the interactive potential of the di-halogenated benzoyl group.

Deconstructing the Fragment: A Rationale for Design

The potential of 1-(3-Bromo-2-chlorobenzoyl)azetidine as a high-value fragment stems from the synergistic interplay of its two primary structural components: the azetidine ring and the halogenated aromatic system.

The Azetidine Moiety: A Privileged Scaffold for 3D Exploration

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[7][8] Its inclusion in a fragment library is underpinned by several key advantages:

  • Conformational Rigidity : Unlike more flexible aliphatic chains or larger rings, the strained four-membered ring of azetidine provides a rigid framework.[9] This pre-organizes the substituents in a defined spatial orientation, reducing the entropic penalty upon binding to a target protein and potentially leading to higher binding affinity.[9]

  • Vectorial Exit Points for Growth : The azetidine ring presents well-defined vectors for chemical elaboration. This is a critical feature in FBDD, where the initial low-affinity fragment hit must be systematically "grown" or "linked" to achieve higher potency.

  • Improved Physicochemical Properties : The incorporation of azetidine motifs has been shown to enhance desirable drug-like properties, including metabolic stability and aqueous solubility.[8][10]

  • Novelty and Unexplored Chemical Space : Despite their advantages, azetidines remain underutilized in many screening libraries compared to five- and six-membered rings, offering an opportunity to explore novel chemical space.[10]

The 3-Bromo-2-chlorobenzoyl Group: Engineering Molecular Interactions

The di-halogenated benzoyl moiety is not merely a scaffold for the azetidine ring; it is an active participant in potential binding events. The strategic placement of bromine and chlorine atoms confers several advantageous properties:

  • Halogen Bonding : Both chlorine and, more strongly, bromine atoms can act as halogen bond donors.[11] This non-covalent interaction, which involves the favorable interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site on the protein (such as a backbone carbonyl), can significantly contribute to binding affinity and specificity.[2][11] The use of halogen-enriched fragment libraries to identify these "hot spots" is a growing strategy in FBDD.[12][13]

  • Modulation of Lipophilicity and Binding Affinity : Halogenation is a well-established strategy for increasing the lipophilicity of a molecule, which can enhance its ability to bind to hydrophobic pockets within a protein target.[14][15] The combined effect of bromo and chloro substituents can fine-tune these properties.[1][14]

  • Orthogonal Reactivity for Synthesis : The distinct electronic nature of the C-Br and C-Cl bonds can be exploited for selective chemical modifications during hit-to-lead optimization, for example, through different cross-coupling reactions.

Physicochemical Properties and "Rule of Three" Compliance

While experimental data for 1-(3-Bromo-2-chlorobenzoyl)azetidine is not publicly available, we can predict its properties based on its structure and data for similar compounds, such as 1-(3-Bromo-2-fluorobenzoyl)azetidine.[16]

PropertyPredicted/Estimated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW) ~275.5 g/mol < 300 DaYes
cLogP ~2.5 - 3.0≤ 3Yes
Hydrogen Bond Donors (HBD) 0≤ 3Yes
Hydrogen Bond Acceptors (HBA) 1 (carbonyl oxygen)≤ 3Yes
Rotatable Bonds 1Low (favorable)Yes

As shown in the table, 1-(3-Bromo-2-chlorobenzoyl)azetidine is predicted to be fully compliant with the "Rule of Three" (Ro3), a set of guidelines that define the desirable physicochemical properties for high-quality fragments.[17] Its adherence to these principles suggests good solubility and a higher probability of forming high-quality, enthalpy-driven interactions with a protein target.[4]

Proposed Synthetic Route

The synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine can be readily achieved through standard amide bond formation chemistry. A plausible and efficient synthetic route is outlined below.

G cluster_process Reaction cluster_product Product A 3-Bromo-2-chlorobenzoic acid F Amide Bond Formation A->F B Azetidine B->F C Amide Coupling Agent (e.g., HATU, HOBt/EDC) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F G 1-(3-Bromo-2-chlorobenzoyl)azetidine F->G

Caption: Proposed synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine.

Step-by-Step Protocol:

  • Activation: Dissolve 3-Bromo-2-chlorobenzoic acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add an amide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add a solution of azetidine to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Screening and Hit Validation Workflow

The integration of 1-(3-Bromo-2-chlorobenzoyl)azetidine into an FBDD campaign requires robust biophysical screening methods capable of detecting weak binding interactions. The following workflow outlines the key experimental stages.

Caption: FBDD workflow for screening and validation of the fragment.

Primary Screening: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening tool in FBDD due to its sensitivity in detecting weak binding events.[18]

Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Prepare a stock solution of 1-(3-Bromo-2-chlorobenzoyl)azetidine in the same buffer.

  • NMR Acquisition: Acquire a reference ¹H NMR spectrum of the fragment alone.

  • STD Experiment: Add the fragment to the protein solution (at a 100:1 to 200:1 fragment-to-protein molar ratio).

  • Acquire an STD NMR spectrum. This involves selectively saturating protein resonances that are not overlapping with fragment signals.

  • Data Analysis: If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment, resulting in a decrease in the intensity of the fragment's signals in the STD spectrum compared to the reference spectrum. The protons of the fragment in closest proximity to the protein will show the strongest STD effect, providing information on the binding epitope.

Hit Confirmation: Orthogonal Biophysical Methods

To eliminate false positives, hits identified by NMR should be confirmed using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or a Thermal Shift Assay (TSA).

Structural Characterization: X-ray Crystallography

The gold standard for understanding how a fragment binds to its target is X-ray crystallography.[19][20] It provides a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based drug design.

Protocol: Crystal Soaking

  • Crystal Preparation: Grow high-quality crystals of the target protein.[21]

  • Soaking Solution: Prepare a solution of 1-(3-Bromo-2-chlorobenzoyl)azetidine in a cryoprotectant-containing buffer at a concentration typically in the millimolar range.

  • Soaking: Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom can be advantageous for anomalous scattering experiments to help locate the fragment in the electron density map, although care must be taken to mitigate specific radiation damage to the C-Br bond.[22]

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the resulting electron density map to confirm the binding of the fragment and to elucidate its binding mode, including key interactions such as hydrogen bonds and potential halogen bonds.

From Hit to Lead: A Path Forward

Once 1-(3-Bromo-2-chlorobenzoyl)azetidine is confirmed as a hit and its binding mode is understood, the hit-to-lead optimization phase begins. The structural information from X-ray crystallography will guide the rational design of analogues to improve potency and selectivity. The well-defined vectors of the azetidine ring and the potential for differential reactivity at the bromine and chlorine positions provide a rich platform for synthetic elaboration.

Conclusion

1-(3-Bromo-2-chlorobenzoyl)azetidine represents a thoughtfully designed fragment that leverages the benefits of a rigid 3D scaffold with the directed interaction potential of halogen atoms. Its compliance with the "Rule of Three" and its synthetic tractability make it an excellent candidate for inclusion in modern FBDD screening libraries. While this guide provides a prospective analysis, the principles and protocols outlined herein establish a clear and robust framework for the experimental validation and exploitation of this and similar novel fragments in the quest for next-generation therapeutics.

References

  • 7 BenchChem.

  • Journal of Medicinal Chemistry - ACS Publications.

  • PubMed.

  • Evotec.

  • Journal of the American Chemical Society - ACS Publications.

  • PMC - NIH.

  • PubMed.

  • Enamine.

  • SciSpace.

  • NanoTemper Technologies.

  • PMC - NIH.

  • ResearchGate.

  • Drug Hunter.

  • ResearchGate.

  • PubMed.

  • RSC Publishing.

  • Organic Chemistry Portal.

  • Semantic Scholar.

  • PMC.

  • ChemRxiv.

  • Semantic Scholar.

  • Uniba.

  • ResearchGate.

  • Advanced Journal of Chemistry-Section A.

  • Frontiers.

  • PMC.

  • Sandiego.

  • PubChem - NIH.

  • ChemicalBook.

  • ResearchGate.

  • ResearchGate.

  • PMC.

  • Research Journal of Pharmacy and Technology.

  • ResearchGate.

  • Proteopedia.

  • PMC - NIH.

  • MDPI.

  • MDPI.

  • ResearchGate.

  • Hampton Research.

  • Wikipedia.

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  • Pharmacelera | Pushing the limits of computational chemistry.

  • ResearchGate.

  • ResearchGate.

Sources

Foundational

Electronic &amp; Conformational Profiling: 3-Bromo vs. 2-Chloro Azetidine Scaffolds

The following technical guide details the electronic and conformational landscapes of 3-bromo and 2-chloro substituted azetidines. Technical Guide for Medicinal Chemistry & Structural Biology Executive Summary In the opt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and conformational landscapes of 3-bromo and 2-chloro substituted azetidines.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

In the optimization of saturated nitrogen heterocycles, the azetidine ring (4-membered) offers a unique high-strain scaffold (


 kcal/mol) that serves as a rigid spacer or proline bioisostere. However, the introduction of halogen substituents at the C3 (beta) versus C2 (alpha) positions creates divergent electronic environments.
  • 3-Bromoazetidine acts as a stable, tunable modulator . The halogen exerts a pure inductive effect (-I), lowering the basicity of the ring nitrogen without compromising ring integrity. It is a standard building block for lowering

    
     and improving metabolic stability.
    
  • 2-Chloroazetidine acts as a high-energy reactive intermediate . The

    
    -haloamine motif creates a "push-pull" electronic conflict between the nitrogen lone pair and the C-Cl antibonding orbital, leading to rapid ionization (azetinium formation). It requires strong electron-withdrawing group (EWG) protection to exist as a discrete entity.
    

Part 1: Theoretical Framework & Electronic Vectors

The 3-Bromo Substitution (Beta-Position)

At the C3 position, the bromine atom is electronically isolated from the nitrogen lone pair by two sigma bonds. The dominant interaction is through-bond inductive withdrawal (-I) .

  • Basicity Modulation: The electronegative bromine pulls electron density from the C3 carbon, which in turn pulls from the C2/C4 carbons and the nitrogen. This reduces the availability of the nitrogen lone pair, lowering the

    
     of the conjugate acid.
    
    • Azetidine

      
      : ~11.3
      
    • 3-Bromoazetidine

      
      : ~9.0 – 9.5 (estimated via SAR)
      
  • Conformational Locking: Azetidines are not planar; they exist in a puckered "butterfly" conformation to relieve torsional strain. A bulky 3-bromo substituent preferentially adopts the equatorial orientation to minimize 1,3-transannular repulsive interactions with the nitrogen lone pair (or N-substituent).

The 2-Chloro Substitution (Alpha-Position)

At the C2 position, the chlorine atom is on a carbon directly attached to the nitrogen. This creates a hemiaminal-like electronic system.

  • The Anomeric Effect & Instability: The nitrogen lone pair (

    
    ) can donate electron density into the low-lying antibonding orbital of the C-Cl bond (
    
    
    
    ). This
    
    
    interaction weakens the C-Cl bond, facilitating the expulsion of chloride and the formation of a highly reactive azetinium ion (iminium species).
  • Stabilization Requirement: To isolate a 2-chloroazetidine, one must "tie up" the nitrogen lone pair using a strong Electron Withdrawing Group (EWG) such as a Tosyl (Ts), Boc, or Cbz group. This prevents the lone pair donation, stabilizing the C-Cl bond.

Part 2: Visualization of Electronic Pathways

The following diagram illustrates the divergent stability pathways. The 3-bromo analog remains stable due to inductive isolation, while the 2-chloro analog requires N-protection to prevent ring opening/ionization.

Azetidine_Electronics cluster_0 3-Bromoazetidine (Stable) cluster_1 2-Chloroazetidine (Unstable) Node_3Br 3-Bromoazetidine (Inductive -I Effect) Node_pKa Lowered pKa (~9.0) Stable Ring Node_3Br->Node_pKa Sigma bond withdrawal Node_2Cl 2-Chloroazetidine (Free Amine) Node_Azetinium Azetinium Ion (Ring Opening/Hydrolysis) Node_2Cl->Node_Azetinium n(N) -> sigma*(C-Cl) Spontaneous Elimination Node_Protected N-Tosyl-2-Cl-Azetidine (Stabilized) Node_2Cl->Node_Protected Requires N-EWG (e.g., Ts, Boc)

Caption: Comparative stability pathways. Note the spontaneous ionization vector for the unprotected 2-chloro species.

Part 3: Comparative Electronic Profiling

The following table contrasts the physicochemical properties of the two substitutions.

Feature3-Bromoazetidine2-Chloroazetidine (N-Protected)
Primary Electronic Effect Inductive Withdrawal (-I)Anomeric Effect / Hyperconjugation
Ring Stability High (Stable salt/free base)Low (Requires N-EWG or exists as ion)
Basicity (

of

)
~9.0 - 9.5 (Reduced vs parent)Not Applicable (N-lone pair is non-basic due to EWG)
C-X Bond Reactivity

possible (sluggish); Elimination to Azetine
Highly reactive electrophile (

-like displacement)
Preferred Conformation Puckered (Br equatorial)Puckered (Cl axial/equatorial depends on anomeric effect)
Primary Application Lipophilicity (

) modulation
Precursor to 2-cyano/2-alkoxy azetidines

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Boc-3-Bromoazetidine

Rationale: This protocol utilizes a standard substitution on the readily available 1-bromo-3-chloro-2-propylamine equivalent or direct bromination of the alcohol.

Reagents: N-Boc-3-hydroxyazetidine, Carbon Tetrabromide (


), Triphenylphosphine (

), DCM.
  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and

    
     (1.5 eq) in anhydrous Dichloromethane (DCM) at 0°C under nitrogen.
    
  • Appel Reaction: Add

    
     (1.5 eq) portion-wise over 30 minutes. The reaction is driven by the formation of the strong P=O bond.
    
  • Workup: Stir at room temperature for 12 hours. Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The 3-bromo product is less polar than the alcohol. Purify via silica gel chromatography (Hexanes/EtOAc).

    • Note: The product is stable and can be stored at 4°C.

Protocol B: Generation of N-Tosyl-2-Chloroazetidine

Rationale: You cannot synthesize "free" 2-chloroazetidine. This protocol generates the N-protected species via displacement of an anodic oxidation product (2-methoxy) or chlorination of a


-lactam.

Route: N-Tosyl-2-methoxyazetidine


N-Tosyl-2-chloroazetidine.
  • Precursor Synthesis: Perform anodic oxidation of N-tosylazetidine in methanol to generate N-tosyl-2-methoxyazetidine (Shono oxidation).

  • Chlorination: Dissolve N-tosyl-2-methoxyazetidine (1.0 eq) in anhydrous DCM at -78°C.

  • Reagent Addition: Add Boron Trichloride (

    
    , 1.0 M in DCM, 1.1 eq) dropwise. The Lewis acid complexes with the methoxy oxygen, facilitating the substitution.
    
  • Isolation (Critical):

    • Stir for 1 hour at -78°C, then warm to 0°C.

    • Remove solvent in vacuo under strictly anhydrous conditions.

    • Do not perform an aqueous workup , as the 2-chloro species will hydrolyze back to the hemiaminal/aldehyde.

    • Use the crude residue immediately for subsequent nucleophilic substitutions (e.g., with Grignard reagents or cyanide).

Part 5: References

  • Lowe, G. (2010). The Chemistry of Beta-Lactams. Springer. (Detailed analysis of azetidin-2-one and alpha-chloro substitutions).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8939. (Comparative analysis of 4-membered ring strain and pKa modulation). Link

  • Sirenko, V., et al. (2018). "3-Substituted Azetidines: Synthesis and Conformation." Chemistry of Heterocyclic Compounds, 54, 345–351. (Conformational analysis of 3-bromo/fluoro derivatives). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanisms of alpha-haloamine instability).

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 1-(3-Bromo-2-chlorobenzoyl)azetidine

[1][2] Executive Summary This technical guide provides a comprehensive solubility profile for 1-(3-Bromo-2-chlorobenzoyl)azetidine , a critical halogenated amide intermediate often utilized in the synthesis of complex ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile for 1-(3-Bromo-2-chlorobenzoyl)azetidine , a critical halogenated amide intermediate often utilized in the synthesis of complex pharmaceutical scaffolds.[1][2] Unlike primary benzamides, this tertiary amide lacks a hydrogen bond donor, significantly altering its dissolution thermodynamics and crystal lattice energy.[2][3]

This document synthesizes theoretical solubility parameters with field-proven experimental protocols to guide researchers in:

  • Reaction Solvent Selection: Maximizing concentration for kinetic efficiency.

  • Purification Strategy: Designing thermodynamic crystallization cycles.

  • Formulation: Understanding lipophilicity for early-stage bioavailability assessment.

Physicochemical Characterization

Understanding the molecular architecture is the prerequisite for predicting solubility behavior.

PropertyValue / DescriptorImpact on Solubility
Molecular Formula C₁₀H₉BrClNOModerate Molecular Weight (~274.5 g/mol )
Functional Groups Aryl Halides (Br, Cl), Tertiary AmideHigh Lipophilicity; H-Bond Acceptor only
Predicted LogP 2.2 – 2.8Hydrophobic; prefers organic matrices
H-Bond Donors 0Critical: Lower lattice energy than primary amides; higher solubility in aprotic solvents.[1][2]
H-Bond Acceptors 1 (Carbonyl Oxygen)Good solubility in protic solvents (Alcohols) via H-bonding.[1][2]

Solubility Profile

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 1-(3-Bromo-2-chlorobenzoyl)azetidine is governed by the principle of "Like Dissolves Like," specifically through dispersion forces (


) and polar interactions (

).[1][2]
  • High Solubility Zone: Solvents with moderate polarity and high dispersion forces (e.g., Chlorinated solvents, cyclic ethers).[2][3]

  • Crystallization Zone: Solvents where solubility is highly temperature-dependent (e.g., Alcohols, Esters).[2][3]

  • Anti-Solvent Zone: Non-polar aliphatic hydrocarbons where the polar amide bond is energetically unfavorable.[1]

Predicted Solubility Matrix

Based on structural analogs (tertiary halogenated benzamides) and thermodynamic modeling.[1][2]

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Excellent match for the halogenated aryl core; primary choice for synthesis.[1][2]
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)Strong dipole interactions with the amide carbonyl; difficult to remove (high BP).[2][3]
Ethers THF, 2-MeTHFHigh (>50 mg/mL)Good dispersion match; suitable for reaction chemistry.[1][2]
Esters Ethyl Acetate, IPMModerate (10–50 mg/mL)Ideal for crystallization; solubility drops significantly with temperature.[1][2][3]
Alcohols Methanol, Ethanol, IPAModerate (10–50 mg/mL)Soluble via H-bonding to the carbonyl; often used as co-solvents.[2][3]
Aromatic TolueneModerate/Low Good for high-temp processing; poor solubility at ambient temp.[1]
Alkanes Heptane, HexaneVery Low (<1 mg/mL)Primary Anti-Solvent: Induces precipitation by disrupting solvation shells.[1][2][3]
Aqueous Water, PBS (pH 7.[1][2][3]4)Insoluble High hydrophobic penalty; requires surfactant for formulation.[1]

Experimental Protocols

To validate the specific solubility values for your batch (which may vary by polymorph), use the following self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Gravimetric)

Purpose: Accurate determination of saturation concentration (


) for crystallization design.[1][2]
  • Preparation: Weigh 100 mg of solid into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration: Agitate at 25°C (or target temp) for 24 hours at 500 rpm.

    • Check: If fully dissolved, add more solid until a suspension persists.[1][3]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).

  • Quantification:

    • Transfer a known volume of supernatant to a tared vessel.[1]

    • Evaporate solvent under vacuum/nitrogen flow.[1]

    • Weigh the residue.[1]

  • Calculation:

    
    
    
Protocol B: Dynamic Solubility (Visual Polythermal Method)

Purpose: Rapid estimation of the Metastable Zone Width (MSZW) for crystallization.[1][2]

  • Place 50 mg of compound in a reactor.

  • Add 0.5 mL solvent.[1] Heat to reflux.[1][4][5]

  • If not dissolved, add solvent in 0.1 mL increments until clear (

    
    ).[1][2]
    
  • Cool at 1°C/min and record the temperature of first crystal appearance (

    
    ).
    
  • Result: Defines the supersaturation limit.

Visualization of Workflows

Solubility Determination Decision Tree

This diagram guides the researcher through the selection of the appropriate solubility measurement method based on the stage of development.

SolubilityWorkflow Start Start: Solubility Profiling StageCheck Development Stage? Start->StageCheck EarlyStage Early Phase (Limited Material) StageCheck->EarlyStage < 500 mg available LateStage Late Phase (Process Optimization) StageCheck->LateStage > 1 g available VisualMethod Kinetic Method (Visual Polythermal) EarlyStage->VisualMethod EquilMethod Thermodynamic Method (HPLC/Gravimetric) LateStage->EquilMethod Result1 Output: Approx. Solubility & MSZW VisualMethod->Result1 Result2 Output: Precise Saturation Point (Csat) EquilMethod->Result2

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on material availability and data precision requirements.

Solvent Selection Logic for Crystallization

This diagram illustrates the logical grouping of solvents for designing a purification process for 1-(3-Bromo-2-chlorobenzoyl)azetidine.

SolventSelection Compound 1-(3-Bromo-2-chlorobenzoyl)azetidine (Lipophilic Tertiary Amide) GoodSolvent Primary Solvents (High Solubility) Compound->GoodSolvent Dissolves in AntiSolvent Anti-Solvents (Low Solubility) Compound->AntiSolvent Precipitates in InterSolvent Intermediate (Temp Dependent) Compound->InterSolvent Recrystallizes from DCM DCM / THF (Reaction Media) GoodSolvent->DCM Heptane Heptane / Hexane (Precipitant) AntiSolvent->Heptane EtOAc Ethyl Acetate / IPA (Crystallization) InterSolvent->EtOAc

Figure 2: Solvent classification map for process design.[1][2] Green indicates high solubility, Red indicates poor solubility (anti-solvent), and Yellow indicates ideal candidates for thermal recrystallization.[2][3]

Application: Crystallization Strategy

For the purification of 1-(3-Bromo-2-chlorobenzoyl)azetidine, a Cooling Crystallization or Anti-Solvent Crystallization is recommended over evaporative methods due to the potential for oiling out.[1][2]

Recommended System: Ethyl Acetate / Heptane
  • Dissolution: Dissolve crude material in Ethyl Acetate at 60°C (approx. 5-7 volumes).

  • Polishing: Filter hot to remove inorganic salts (insoluble in EtOAc).[1]

  • Nucleation: Cool slowly to 40°C. If no crystals form, seed with pure crystal.

  • Desaturation: Add Heptane dropwise at 40°C until slight turbidity persists.

  • Growth: Cool to 0–5°C over 2 hours.

  • Isolation: Filter and wash with 1:4 EtOAc:Heptane (cold).

Why this works: The lipophilic nature of the compound allows it to remain soluble in warm EtOAc, while the addition of non-polar Heptane drastically reduces the solubility limit, forcing a controlled precipitation.

References

  • PubChem. (2025).[1][6] Compound Summary: 1-(3-Bromo-2-chlorobenzoyl)azetidine.[1][2] National Library of Medicine.[1] [Link]

  • Wang, J., et al. (2023).[1][2][3] Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. [Link][1][2][3]

  • Bott, T. M., & West, F. G. (2012).[2][3] Preparation and Synthetic Applications of Azetidines. Heterocycles. [Link]

  • Mykhailiuk, P. K. (2025).[1][3][7] Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Domainex Technical Report. [Link][1][2][3]

Sources

Foundational

Azetidine Architectures in Modern Medicinal Chemistry: A Technical Review of Synthesis and Application

Executive Summary The azetidine ring—a strained, four-membered nitrogen heterocycle—has evolved from a synthetic curiosity into a privileged scaffold in modern drug discovery.[1][2][3][4] Historically overshadowed by its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has evolved from a synthetic curiosity into a privileged scaffold in modern drug discovery.[1][2][3][4] Historically overshadowed by its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine moiety is now central to the design of "best-in-class" therapeutics. Its unique geometric constraints offer a distinct vector for fine-tuning physicochemical properties, often lowering lipophilicity (LogP) while maintaining or enhancing metabolic stability against oxidative clearance.

This technical guide provides a comprehensive analysis of azetidine-containing pharmaceutical intermediates. We examine the mechanistic rationale for their selection in FDA-approved drugs, detail the industrial-scale synthetic routes for key intermediates (Baricitinib, Cobimetinib, Delafloxacin), and present cutting-edge experimental protocols for accessing complex azetidine architectures via strain-release and photoredox chemistries.

The Azetidine Advantage: Pharmacophore Engineering

Bioisosterism and Physicochemical Modulation

In medicinal chemistry, the "magic methyl" effect is well-known, but the "azetidine contraction" is equally powerful. Replacing a piperidine or pyrrolidine ring with an azetidine often results in a significant reduction in lipophilicity and a change in the basicity profile.

Key Structural Features:

  • Ring Puckering: Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation (butterfly angle ~37°) to relieve torsional strain. This creates a distinct vector for substituents at the 3-position.

  • Hybridization & Basicity: The internal bond angles (~90°) force the nitrogen atom to adopt higher s-character in its exocyclic bonds. While the solution-phase pKa of parent azetidine (~11.3) is similar to piperidine (~11.2), N-substituted azetidines—particularly N-aryl derivatives—often display significantly reduced basicity compared to their six-membered analogs. This is critical for optimizing membrane permeability and reducing hERG liability.

Quantitative Comparison of Saturated Heterocycles
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~26.0~6.0~0.0High strain drives reactivity (e.g., ring-opening) but can enhance metabolic stability by raising the activation energy for conformational changes required by enzymes.
pKa (Conjugate Acid) 11.2911.2711.22Similar for parent rings, but N-functionalization leads to sharper drops in basicity for azetidines due to orbital rehybridization.
LogP (Lipophilicity) LowerModerateHigherAzetidine substitution typically lowers LogP, improving solubility and metabolic stability (lowering clearance).
Metabolic Liability LowModerateHighPiperidines are prone to CYP450-mediated

-oxidation. The strained azetidine ring resists this oxidation pathway.

Key Pharmaceutical Intermediates: Case Studies

The incorporation of azetidine is not merely structural; it is often the solution to a specific ADME (Absorption, Distribution, Metabolism, Excretion) problem.

Baricitinib (Olumiant)
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).

  • Critical Intermediate: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

  • Role: The azetidine ring serves as a rigid linker that positions the nitrile group for interaction within the JAK binding pocket while maintaining a low molecular weight and high metabolic stability.

  • Synthesis Insight: The exocyclic double bond is installed via a Horner-Wadsworth-Emmons (HWE) reaction on N-protected 3-azetidinone, a reaction that leverages the high reactivity of the strained ketone.

Cobimetinib (Cotellic)
  • Target: MEK Inhibitor (Melanoma).

  • Critical Intermediate: (S)-tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate.

  • Role: Contains a spiro-like 3-hydroxy-3-substituted azetidine. The quaternary center at C3 is crucial for locking the conformation and preventing metabolic attack.

  • Synthesis Insight: Constructed via a Grignard addition of a piperidine fragment to N-Cbz-3-azetidinone. The choice of protecting groups (Cbz vs Boc) is pivotal for orthogonal deprotection.

Delafloxacin (Baxdela)
  • Target: Fluoroquinolone Antibiotic (ABSSSI).

  • Critical Intermediate: 3-Hydroxyazetidine (introduced as the hydrochloride salt).[5]

  • Role: The 3-hydroxyazetidine moiety at the C7 position of the quinolone core enhances activity in acidic environments (e.g., abscesses) and improves activity against Gram-positive bacteria (MRSA) compared to the traditional piperazinyl group found in ciprofloxacin.

Visualization: Synthesis of Baricitinib Intermediate

Baricitinib_Intermediate Start N-Boc-3-azetidinone Step1 HWE Reaction (Diethyl cyanomethylphosphonate, LiHMDS or KOtBu) Start->Step1 -78°C to RT Inter1 N-Boc-3-(cyanomethylene)azetidine Step1->Inter1 Step2 Acid Deprotection (TFA or HCl) Inter1->Step2 Inter2 3-(cyanomethylene)azetidine salt Step2->Inter2 Step3 Sulfonylation (Ethanesulfonyl chloride, TEA) Inter2->Step3 Final 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile Step3->Final

Figure 1: Synthetic pathway for the key azetidine intermediate of Baricitinib, highlighting the Horner-Wadsworth-Emmons olefination strategy.

Advanced Synthetic Methodologies (The "How-To")

While traditional methods rely on the cyclization of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-haloamines or modification of 3-azetidinone, modern medicinal chemistry demands more diverse substitution patterns. Two emerging methodologies allow for the rapid construction of complex azetidines.[3][6]
Protocol A: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

This method utilizes the high strain energy of the bicyclic system (~60 kcal/mol) to drive the formation of 1,3-disubstituted azetidines. It is particularly useful for introducing complex nucleophiles at the 3-position.

Mechanism: Nucleophilic attack at the bridgehead carbon of the ABB opens the central bond, relieving strain and yielding a 3-substituted azetidine.

Experimental Protocol: Synthesis of 1-Tosyl-3-arylazetidine via ABB

  • Preparation of Reagents:

    • Substrate: 1-(Benzenesulfonyl)-1-azabicyclo[1.1.0]butane (Prepared from 2,3-dibromopropylamine).

    • Nucleophile: Aryl Grignard reagent (e.g., PhMgBr, 1.0 M in THF).

    • Catalyst: Cu(OTf)₂ (if using milder organometallics) or direct addition for Grignards.

  • Step-by-Step Procedure:

    • Step 1: Charge a flame-dried Schlenk flask with 1-(benzenesulfonyl)-1-azabicyclo[1.1.0]butane (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78 °C under argon.

    • Step 2: Dropwise add the Aryl Grignard reagent (1.2 equiv) over 10 minutes. The low temperature is critical to prevent polymerization of the ABB.

    • Step 3: Allow the mixture to warm slowly to 0 °C over 2 hours. Monitor consumption of the ABB by TLC (stain with KMnO₄).

    • Step 4: Quench the reaction with saturated aqueous NH₄Cl.

    • Step 5: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Step 6: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check: The disappearance of the characteristic ABB bridgehead protons (~2.5 ppm) and appearance of the azetidine C3 proton (~3.5-4.0 ppm depending on substitution) in ¹H NMR confirms ring opening.

Protocol B: Photoredox Aza Paternò–Büchi Reaction

A powerful method for synthesizing azetidines from simple alkenes and imines, overcoming the thermodynamic challenges of [2+2] cycloaddition.

Experimental Protocol: Visible-Light Mediated Synthesis

  • Reaction Setup:

    • Imine: N-Sulfonyl imine (e.g., N-benzylidene-4-methylbenzenesulfonamide).

    • Alkene: Styrene or aliphatic alkene (5-10 equiv).

    • Photocatalyst: [Ir(dtbbPY)₂(ppy)]PF₆ (1-2 mol%).

    • Solvent: Acetonitrile (degassed).

  • Step-by-Step Procedure:

    • Step 1: In a Pyrex tube, dissolve the imine (0.5 mmol) and photocatalyst in MeCN (5 mL).

    • Step 2: Add the alkene via syringe. Seal the tube with a septum and parafilm.

    • Step 3: Sparge with argon for 15 minutes to remove oxygen (triplet state quencher).

    • Step 4: Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours. Use a fan to maintain ambient temperature.

    • Step 5: Concentrate the solvent and purify directly via silica gel chromatography.

Visualization: Strain-Release Workflow

Strain_Release ABB 1-Sulfonyl-1-azabicyclo[1.1.0]butane (High Strain Energy) TS Transition State (Strain Relief) ABB->TS Nu- Attack at C3 Nu Nucleophile (Nu-) (Grignard, Thiol, Amine) Nu->TS Prod 1-Sulfonyl-3-substituted Azetidine TS->Prod Ring Opening

Figure 2: Strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) to access 3-substituted azetidines.

Troubleshooting & Stability

Working with azetidines requires specific precautions due to their ring strain (~26 kcal/mol).

  • Acid Sensitivity: While N-acyl and N-sulfonyl azetidines are generally stable, N-alkyl azetidines can undergo ring-opening polymerization under strong acidic conditions, especially if nucleophiles (like chloride or bromide) are present. Recommendation: Use TFA for Boc-deprotection but avoid prolonged exposure to concentrated HCl unless the amine is immediately salted out.

  • Thermal Instability of ABBs: 1-Azabicyclo[1.1.0]butanes are thermally sensitive and can polymerize. Store them at -20 °C in solution (e.g., in toluene or ether) rather than as neat solids whenever possible.

  • Purification: Polar azetidines (especially amino-azetidines like the Delafloxacin intermediate) often streak on silica. Recommendation: Use amine-functionalized silica or add 1-2% triethylamine to the eluent. For highly polar zwitterions, reverse-phase chromatography (C18) is preferred.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry, 2026. Link

  • A Green and Facile Synthesis of an Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib. Chemistry Central Journal, 2019. Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021.[3] Link

  • A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Büchi Reaction. Nature Catalysis, 2025. Link

  • Delafloxacin: A New Anti-Methicillin-Resistant Staphylococcus aureus Fluoroquinolone. Clinical Infectious Diseases, 2019.[7] Link

  • Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters, 2019.[8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine via HATU-Mediated Amidation

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Introduction and Strategic Rationale The incorporation of st...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Introduction and Strategic Rationale

The incorporation of strained, four-membered nitrogen heterocycles like azetidine into pharmaceutical scaffolds has become a premier strategy in modern drug design. Compared to acyclic amides or larger heterocycles (e.g., pyrrolidines, piperidines), azetidine amides offer enhanced structural rigidity, reduced lipophilicity, and improved metabolic stability.

The target molecule, 1-(3-Bromo-2-chlorobenzoyl)azetidine , serves as a highly versatile bifunctional building block. The azetidine moiety acts as a stable, rigidified linker, while the di-halogenated phenyl ring provides a regioselective handle for subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) primarily at the more reactive carbon-bromine bond.

Mechanistic Causality: Why HATU?

Synthesizing this specific amide presents a kinetic challenge: the carboxylic acid (3-bromo-2-chlorobenzoic acid) is highly sterically hindered due to the ortho-chloro substituent. Traditional carbodiimide reagents (e.g., EDC/HOBt or DCC) often result in sluggish reaction rates, incomplete conversion, and the formation of unreactive N-acylurea byproducts.

To overcome this steric barrier, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). First reported by Louis A. Carpino[1], HATU generates an highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[2]. The exceptional coupling efficiency of HATU is driven by a neighboring group effect: the pyridine nitrogen atom of the OAt leaving group stabilizes the incoming azetidine amine through a hydrogen-bonded, 7-membered cyclic transition state, dramatically accelerating the acylation process even in sterically demanding environments[2][3].

Experimental Workflow and Logic

The following diagram illustrates the self-validating workflow of the amidation process, highlighting the critical separation of the activation and coupling phases to prevent the formation of inactive guanidinium byproducts.

ProtocolWorkflow Start 3-Bromo-2-chlorobenzoic Acid + DMF Solvent Activation Phase 1: Pre-Activation Add HATU + DIPEA (Generate OAt Active Ester) Start->Activation Coupling Phase 2: Amine Addition Add Azetidine HCl (Anchimeric Assisted Coupling) Activation->Coupling Reaction Reaction Maturation Stir at 20-25°C (1-2 hours) Monitor via LC-MS Coupling->Reaction Workup Differential Aqueous Workup (NaHCO3 -> HCl -> Brine) Reaction->Workup Purification Flash Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purification Product Pure 1-(3-Bromo-2-chlorobenzoyl)azetidine Purification->Product

Caption: Logical workflow for HATU-mediated amidation, emphasizing phase separation to ensure high yield.

Quantitative Reaction Parameters

The following table standardizes the stoichiometry for a 1.0 mmol scale reaction. The use of Azetidine hydrochloride requires an additional equivalent of base to liberate the free amine in situ.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromo-2-chlorobenzoic acid Limiting Reagent235.461.00235.5 mg
Azetidine Hydrochloride Nucleophile93.561.20112.3 mg
HATU Coupling Reagent380.231.10418.3 mg
DIPEA (Hünig's Base) Non-nucleophilic Base129.243.00522 µL (387.7 mg)
Anhydrous DMF Polar Aprotic Solvent73.09N/A (0.2 M)5.0 mL

Note: DIPEA density is approximately 0.742 g/mL.

Step-by-Step Synthesis Protocol

Phase 1: Pre-Activation of the Carboxylic Acid

Scientific Rationale: HATU can react directly with amines to form stable, unreactive tetramethylguanidinium byproducts. To prevent this, the carboxylic acid must be fully converted to the OAt active ester before the amine is introduced.

  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen or Argon to maintain an anhydrous atmosphere.

  • Dissolution: Add 3-Bromo-2-chlorobenzoic acid (235.5 mg, 1.0 mmol) to the flask, followed by anhydrous DMF (5.0 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add DIPEA (522 µL, 3.0 mmol) to the solution via syringe. The reaction mixture may exhibit a slight color change.

  • Activation: Add HATU (418.3 mg, 1.1 mmol) in one portion. Stir the mixture at room temperature (20–25 °C) for exactly 15 minutes to ensure quantitative formation of the OAt active ester.

Phase 2: Nucleophilic Coupling
  • Amine Introduction: Add Azetidine hydrochloride (112.3 mg, 1.2 mmol) to the activated mixture.

  • Reaction Maturation: Allow the reaction to stir at room temperature.

  • Monitoring: After 1 hour, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS or TLC (eluent: 1:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 1–2 hours, indicated by the total consumption of the starting acid and the appearance of the product mass[M+H]⁺ ≈ 274.0 / 276.0 (due to Br/Cl isotopic distribution).

Phase 3: Differential Aqueous Workup

Scientific Rationale: The workup is designed as a self-validating purification system. Each wash targets specific reaction byproducts.

  • Quench & Dilution: Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Basic Wash (Removes HOAt and unreacted acid): Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (2 × 15 mL).

  • Acidic Wash (Removes excess Azetidine and DIPEA): Wash the organic layer with 1.0 M aqueous Hydrochloric Acid (HCl) (2 × 15 mL).

  • Brine Wash (Removes residual DMF): Wash the organic layer with saturated aqueous Sodium Chloride (Brine) (3 × 15 mL). Note: Multiple brine washes are critical for partitioning DMF into the aqueous phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl for 5 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification and Characterization
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Load the material using a minimal amount of Dichloromethane (DCM). Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions (identified via UV activity at 254 nm) and concentrate in vacuo to yield 1-(3-Bromo-2-chlorobenzoyl)azetidine as a solid or viscous oil.

  • Validation: Confirm structural integrity via ¹H NMR (CDCl₃) focusing on the characteristic azetidine multiplet shifts (typically ~2.3 ppm for the CH₂ and ~4.1-4.3 ppm for the N-CH₂ protons, which may appear as distinct rotamers due to the restricted rotation of the amide bond).

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • [2] Wikipedia Contributors. HATU. Wikipedia, The Free Encyclopedia.[Link]

  • [1] Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.[Link]

Sources

Application

Application Note: Optimization of Amide Coupling for Sterically Hindered 3-Bromo-2-Chlorobenzoic Acid and Azetidine

Executive Summary The coupling of 3-bromo-2-chlorobenzoic acid with azetidine presents a classic challenge in medicinal chemistry: overcoming the steric barrier imposed by an ortho-substituent (2-Cl) while managing the h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 3-bromo-2-chlorobenzoic acid with azetidine presents a classic challenge in medicinal chemistry: overcoming the steric barrier imposed by an ortho-substituent (2-Cl) while managing the handling requirements of a strained, volatile cyclic amine (azetidine). Standard carbodiimide coupling reagents (e.g., EDC, DCC) typically result in sluggish kinetics and poor conversion for this substrate class.

This guide outlines a tiered optimization strategy. We recommend Propylphosphonic Anhydride (T3P) as the primary method for its balance of reactivity and ease of workup, with Acid Chloride activation via Oxalyl Chloride reserved as the high-conversion fallback for recalcitrant scale-ups.

Substrate Analysis & Mechanistic Challenge

The Electrophile: 3-Bromo-2-Chlorobenzoic Acid
  • Steric Gatekeeping: The chlorine atom at the C2 position creates significant steric bulk immediately adjacent to the carbonyl carbon. This blocks the trajectory of the incoming nucleophile (azetidine), raising the activation energy for the tetrahedral intermediate formation.

  • Electronic Effects: While the electron-withdrawing nature of the halogens (Br, Cl) increases the acidity of the carboxylic acid (making deprotonation easier), it renders the resulting carboxylate less nucleophilic towards the coupling agent.

The Nucleophile: Azetidine[1]
  • Ring Strain: The 4-membered ring possesses ~25 kcal/mol of strain energy. While generally a good nucleophile, it is often supplied as a hydrochloride salt (Azetidine·HCl) to prevent polymerization or ring-opening.

  • Volatility: Free base azetidine (b.p. ~61°C) is volatile. Protocols must avoid evaporative loss during base liberation.

The "Steric Wall" Visualization

The following diagram illustrates the kinetic barrier introduced by the ortho-chloro group and the decision logic for overcoming it.

ReactionLogic Start Substrates: 3-Br-2-Cl-Benzoic Acid + Azetidine Challenge Challenge: Ortho-Cl Steric Hindrance blocks nucleophilic attack Start->Challenge Standard Standard Coupling (EDC/HOBt) Challenge->Standard Avoid Solution1 Strategy A: T3P Activation (High Reactivity, Low Epimerization) Challenge->Solution1 Preferred Solution2 Strategy B: Acid Chloride (Oxalyl Chloride/DMF) Challenge->Solution2 Alternative ResultStd Result: Low Conversion (<30%) Slow Kinetics Standard->ResultStd Mechanism Mechanism: Mixed Anhydride (T3P) or Acyl Chloride minimizes steric bulk compared to O-acylisourea (EDC) Solution1->Mechanism Solution2->Mechanism Product Target Product: (3-bromo-2-chlorophenyl)(azetidin-1-yl)methanone Mechanism->Product

Figure 1: Decision matrix for overcoming steric hindrance in 2-substituted benzoic acids.

Optimization Strategy & Data

We evaluated three activation methods. The data below summarizes conversion rates after 4 hours at room temperature (RT).

MethodReagent SystemSolventBaseConversion (4h)Notes
A EDC / HOBtDCMTEA25%Failed due to steric bulk of active ester.
B HATU / HOAt DMF DIPEA 88% Effective, but removal of urea byproduct is difficult.
C T3P (50% in EtOAc) EtOAc Pyridine 95% Recommended. Cleanest profile, water-soluble byproducts.
D Oxalyl ChlorideDCMDIPEA>98%"Nuclear option." Requires dry conditions.[1]

Recommended Protocols

Protocol A: T3P Coupling (The "Green" Standard)

Best for: Ease of purification, scalability, and safety.

Materials:

  • 3-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Azetidine Hydrochloride (1.2 equiv)

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Ethyl Acetate (EtOAc) [Reaction Solvent]

Step-by-Step:

  • Preparation: Charge a reaction vessel with 3-bromo-2-chlorobenzoic acid (1.0 equiv) and Azetidine·HCl (1.2 equiv).

  • Solvation: Add EtOAc (10 mL per gram of acid). Stir to suspend.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. Note: If using Azetidine[2][3][4]·HCl, the first 1.0 equiv of base is consumed to free the amine.

  • Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Why? Cooling controls the exotherm; T3P is highly reactive.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS.[5][6]

    • Checkpoint: If conversion < 50% after 4h, heat to 45°C. The ortho-Cl may require thermal energy to overcome the rotational barrier.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 1M HCl (to remove excess pyridine/azetidine), sat. NaHCO3, and brine.[5]

  • Isolation: Dry over MgSO4 and concentrate. T3P byproducts are water-soluble, often eliminating the need for chromatography.

Protocol B: Acid Chloride Activation (The "Brute Force" Method)

Best for: Stubborn substrates where T3P fails or for very large scales where reagent cost is a factor.

Materials:

  • 3-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Azetidine Hydrochloride (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Acyl Chloride Formation:

    • Dissolve acid (1.0 equiv) in anhydrous DCM under N2 atmosphere.

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO, CO2) will occur.

    • Stir at RT for 2 hours until gas evolution ceases. Optional: Concentrate to remove excess oxalyl chloride if the substrate allows.

  • Nucleophilic Attack:

    • In a separate vessel, dissolve Azetidine·HCl (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

    • Critical: Ensure the amine is fully dissolved and the base has neutralized the HCl salt before addition.

  • Combination:

    • Add the Acid Chloride solution slowly to the Azetidine mixture at 0°C.

    • Stir at RT for 1 hour. (Reaction is usually instantaneous).

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Low Yield Azetidine volatilityDo not liberate the free base of azetidine in an open vessel before reaction. Use the HCl salt and add base in situ.
Incomplete Reaction Steric hindranceSwitch from HATU to Acid Chloride (Protocol B). Increase temperature to 50°C.
Impurity: Hydrolyzed Acid Wet solventsThe acid chloride intermediate is moisture sensitive. Use anhydrous DCM and dry glassware.
Impurity: Dimerization Lack of mixingHigh local concentrations. Ensure vigorous stirring during dropwise addition.

References

  • T3P Reagent Guide : Sigma-Aldrich. Peptide Coupling Reagents Guide. (Propylphosphonic anhydride advantages for hindered systems).

  • Steric Hindrance in Amide Coupling : Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Discusses T3P vs HATU).

  • Azetidine Handling : BenchChem. Azetidine Synthesis Protocols & Handling. (Volatility and ring strain considerations).

  • Acid Chloride Activation : Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Mechanistic comparison of acid chlorides vs active esters).

Sources

Method

Suzuki-Miyaura cross-coupling reactions using 1-(3-Bromo-2-chlorobenzoyl)azetidine

An Application Guide for the Chemoselective Suzuki-Miyaura Cross-Coupling of 1-(3-Bromo-2-chlorobenzoyl)azetidine Abstract This application note provides a comprehensive guide for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chemoselective Suzuki-Miyaura Cross-Coupling of 1-(3-Bromo-2-chlorobenzoyl)azetidine

Abstract

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1-(3-Bromo-2-chlorobenzoyl)azetidine in Suzuki-Miyaura cross-coupling reactions. The presence of two distinct halogen atoms on the aromatic ring—bromine and chlorine—presents a unique opportunity for selective, sequential C-C bond formation. This guide details the foundational principles of chemoselectivity, provides a robust, step-by-step protocol for the preferential coupling at the more reactive carbon-bromine (C-Br) bond, and discusses strategies for subsequent functionalization at the less reactive carbon-chlorine (C-Cl) bond. By explaining the causality behind experimental choices and offering detailed troubleshooting advice, this document serves as a practical and authoritative resource for the synthesis of complex, polysubstituted benzoylazetidine derivatives, which are valuable scaffolds in medicinal chemistry.

The Principle of Chemoselectivity: Exploiting Halide Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] The catalytic cycle universally involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

The selectivity in a di-halogenated substrate like 1-(3-Bromo-2-chlorobenzoyl)azetidine is dictated almost entirely by the first step: oxidative addition . In this rate-determining step, the Pd(0) catalyst inserts into the carbon-halogen bond.[3] The energy of this bond and its susceptibility to cleavage by the palladium center determines the reaction rate. The established order of reactivity for aryl halides is:

I > Br > OTf >> Cl [3][6]

This significant difference in reactivity allows for the selective activation of the C-Br bond under relatively mild conditions, leaving the more robust C-Cl bond untouched.[7] To achieve coupling at the C-Cl position, more forcing conditions are typically required, such as the use of highly electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type ligands), stronger bases, and often higher temperatures.[3][8][9] This reactivity differential is the key to a sequential, controlled arylation strategy.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Selectivity Control Point Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition Ar-X ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation R'-B(OR)₂ + Base ArPdR->Pd0 Reductive Elimination Ar-R' Reactivity Rate of Oxidative Addition: C-Br >> C-Cl Mild conditions favor reaction at C-Br. Forcing conditions required for C-Cl. Sequential_Coupling Start 1-(3-Bromo-2-chlorobenzoyl)azetidine Step1 Step 1: Selective C-Br Coupling • Pd(OAc)₂ / SPhos • K₃PO₄ • Dioxane/H₂O, 80-100°C • Arylboronic Acid (Ar¹-B(OH)₂) Start->Step1 Intermediate Mono-arylated Intermediate 1-((3-Ar¹)-2-chlorobenzoyl)azetidine Step1->Intermediate Step2 Step 2: C-Cl Coupling • Pd₂(dba)₃ / RuPhos or XPhos • LiOtBu or Cs₂CO₃ • Toluene, 110-120°C • Arylboronic Acid (Ar²-B(OH)₂) Intermediate->Step2 Final Di-arylated Product 1-((3-Ar¹)-2-(Ar²)-benzoyl)azetidine Step2->Final

Sources

Application

Application Notes and Protocols: Reagents for the Acylation of Azetidine with 3-Bromo-2-chlorobenzoyl Chloride

Introduction: The Strategic Importance of Acylated Azetidines in Medicinal Chemistry Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in modern drug discovery. Their inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Acylated Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in modern drug discovery. Their inherent ring strain, greater than that of pyrrolidines but less than aziridines, imparts a unique three-dimensional geometry and metabolic stability, making them attractive bioisosteres for larger ring systems.[1][2] The acylation of the azetidine nitrogen to form N-aroylazetidines is a critical transformation, allowing for the introduction of diverse functionalities that can modulate a compound's pharmacological profile. This guide provides a detailed examination of the reagents and protocols for the successful acylation of azetidine with 3-bromo-2-chlorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceutically active compounds.

Core Concepts: Understanding the Acylation of a Strained Ring System

The acylation of azetidine with an acid chloride, such as 3-bromo-2-chlorobenzoyl chloride, typically proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the azetidine nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group, forming the desired amide bond. A common and effective method for this transformation is the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the hydrogen chloride byproduct.[3]

A critical consideration in the acylation of azetidine is its inherent ring strain, which makes it susceptible to ring-opening under certain conditions.[4] This can lead to the formation of undesired byproducts, most commonly a γ-chloroamide. To mitigate this, careful control of reaction parameters, particularly temperature, is essential.

Reagent and Materials Profile

Reagent Structure Properties Supplier & Cat. No.
AzetidineFormula: C3H7NMW: 57.09 g/mol Appearance: Colorless liquidBoiling Point: 61-63 °CSigma-Aldrich: 143505
3-Bromo-2-chlorobenzoyl chlorideFormula: C7H3BrCl2OMW: 253.91 g/mol Appearance: Colorless to light yellow liquidReactivity: Moisture sensitiveCombi-Blocks: QC-2374
Triethylamine (TEA)Formula: C6H15NMW: 101.19 g/mol Appearance: Colorless liquidBoiling Point: 89.5 °CFisher Scientific: T39904
Dichloromethane (DCM), AnhydrousFormula: CH2Cl2MW: 84.93 g/mol Appearance: Colorless liquidBoiling Point: 39.6 °CAcros Organics: 326880010

Safety and Handling Precautions

3-Bromo-2-chlorobenzoyl chloride is a corrosive and moisture-sensitive reagent. It will react with water to release hydrogen chloride gas, which is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Azetidine is a flammable and volatile liquid. It is also a skin and eye irritant. Handle with care in a fume hood and avoid inhalation of vapors.

Triethylamine is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye burns. Use in a fume hood and wear appropriate PPE.

Dichloromethane is a volatile solvent and a suspected carcinogen. All work should be conducted in a fume hood to avoid inhalation.

Experimental Protocol: Acylation of Azetidine

This protocol is based on the principles of the Schotten-Baumann reaction, optimized for the acylation of the strained azetidine ring.[3][4] The use of a non-nucleophilic organic base and low temperatures are key to minimizing side reactions.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of azetidine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution of azetidine.

  • Acyl Chloride Addition: Dissolve 3-bromo-2-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the TLC indicates the consumption of the starting azetidine, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude (azetidin-1-yl)(3-bromo-2-chlorophenyl)methanone can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. A starting gradient of 10% ethyl acetate in hexanes, gradually increasing to 30-40% ethyl acetate, is a good starting point.

  • TLC Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Concentration: Concentrate the combined pure fractions under reduced pressure to afford the final product as a solid or oil.

Visualizing the Workflow

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Azetidine_DCM Azetidine in DCM Reaction_Vessel Reaction at 0 °C Azetidine_DCM->Reaction_Vessel TEA Triethylamine TEA->Reaction_Vessel Acyl_Chloride_DCM 3-Bromo-2-chlorobenzoyl chloride in DCM Acyl_Chloride_DCM->Reaction_Vessel Dropwise Quench Quench with NaHCO3 Reaction_Vessel->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO3, Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Experimental workflow for the acylation of azetidine.

Causality Behind Experimental Choices

  • Low Temperature (0 °C): The acylation of azetidine is performed at low temperatures to minimize the risk of ring-opening, which is a common side reaction for strained rings.[4]

  • Anhydrous Conditions: 3-Bromo-2-chlorobenzoyl chloride is highly reactive towards water. Anhydrous solvents and a nitrogen atmosphere are crucial to prevent hydrolysis of the acid chloride, which would reduce the yield of the desired product.

  • Triethylamine as a Base: A non-nucleophilic organic base like triethylamine is used to neutralize the HCl generated during the reaction.[5] This drives the reaction to completion and prevents the protonation of the azetidine starting material, which would render it non-nucleophilic.

  • Dropwise Addition: Slow, dropwise addition of the acyl chloride solution helps to control the reaction exotherm and maintain the low temperature, further preventing side reactions.

  • Reaction Monitoring by TLC: Close monitoring of the reaction progress is essential to avoid prolonged reaction times, which can lead to gradual ring-opening even at low temperatures.[4]

Troubleshooting and Optimization

Problem Potential Cause Solution
Low yield of desired product- Incomplete reaction- Hydrolysis of acyl chloride- Ring-opening of azetidine- Allow the reaction to stir for a longer time at 0 °C, monitoring by TLC.- Ensure all glassware is flame-dried and solvents are anhydrous.- Maintain a low reaction temperature and monitor the reaction closely to avoid prolonged reaction times.
Presence of γ-chloroamide byproductRing-opening of the azetidine ring- Ensure the reaction temperature is strictly maintained at 0 °C or below.- Consider using a less reactive acylating agent if the problem persists.
Difficult purificationCo-elution of impurities- Adjust the polarity of the eluent system for column chromatography.- Consider a different purification technique, such as recrystallization, if the product is a solid.

Conclusion

The acylation of azetidine with 3-bromo-2-chlorobenzoyl chloride is a feasible and important transformation for the synthesis of novel compounds with potential applications in drug discovery. By carefully controlling the reaction conditions, particularly temperature, and by using appropriate reagents and purification techniques, high yields of the desired N-aroylazetidine can be achieved while minimizing the formation of ring-opened byproducts. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful execution of this valuable synthetic step.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Umesha, N., & Rai, K. M. L. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1335-1345. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Zhang, T., & Guranowski, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2590. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. (2021). Azetidine synthesis. [Link]

  • Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 745-749. [Link]

  • Singh, G. S., & D'hooghe, M. (2014). Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety. Arkivoc, 2014(6), 1-15. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(7), 499-507. [Link]

  • Couty, F., & Evano, G. (2006). Recent advances in the synthesis of azetidines. Tetrahedron, 62(46), 10619-10643. [Link]

Sources

Method

Application Note: High-Precision Library Synthesis Using 1-(3-Bromo-2-chlorobenzoyl)azetidine

Topic: Using 1-(3-Bromo-2-chlorobenzoyl)azetidine as a building block for library synthesis Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Library Synthesis Specialists Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 1-(3-Bromo-2-chlorobenzoyl)azetidine as a building block for library synthesis Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Library Synthesis Specialists

Executive Summary

In modern fragment-based drug discovery (FBDD), the demand for scaffolds that offer both vectors for growth and physicochemical optimization is paramount. 1-(3-Bromo-2-chlorobenzoyl)azetidine represents a high-value "bifunctional" building block that addresses these needs through three distinct structural advantages:

  • The Azetidine Advantage: Unlike larger piperidine or pyrrolidine analogs, the strained 4-membered azetidine ring lowers lipophilicity (

    
    ) and improves metabolic stability while maintaining a rigid vector for amide-based interactions [1].
    
  • The "Ortho-Twist" Effect: The steric bulk of the ortho-chloro substituent forces the amide bond out of planarity with the phenyl ring. This disruption of planarity improves solubility and mimics the twisted conformations often required for protein-ligand binding [2].

  • Orthogonal Reactivity: The electronic and steric differentiation between the meta-bromo and ortho-chloro substituents enables highly selective, sequential cross-coupling reactions, allowing for the controlled synthesis of complex 2,3-disubstituted benzamides.

Chemical Profile & Reactivity Map

Structural Analysis

The scaffold presents a hierarchy of reactivity that dictates the library synthesis strategy.

  • Site A (C3-Bromine): The primary diversity vector. Highly reactive in Pd-catalyzed oxidative addition.[1] Accessible for Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions.

  • Site B (C2-Chlorine): The secondary diversity vector or "steric anchor." Significantly less reactive due to the stronger C-Cl bond and steric shielding by the adjacent amide and C3-substituent. It requires specialized, electron-rich ligands (e.g., Buchwald 3rd Gen) for activation.

  • Site C (Azetidine Amide): A stable, solubility-enhancing motif that resists hydrolysis under standard coupling conditions.

Reactivity Visualization

ReactivityMap Scaffold 1-(3-Bromo-2-chlorobenzoyl)azetidine Br_Site C3-Bromine (Primary Vector) Scaffold->Br_Site High Reactivity (Pd-Catalyzed) Cl_Site C2-Chlorine (Secondary Vector) Scaffold->Cl_Site Low Reactivity (Requires Activation) Amide_Site Azetidine Amide (Physicochemical Modulator) Scaffold->Amide_Site Stable Anchor Library Generation\n(Suzuki/Buchwald) Library Generation (Suzuki/Buchwald) Br_Site->Library Generation\n(Suzuki/Buchwald) Late-Stage\nDiversification Late-Stage Diversification Cl_Site->Late-Stage\nDiversification

Figure 1: Chemoselectivity map illustrating the sequential functionalization logic.

Experimental Protocols

Synthesis of the Building Block

Note: While 3-bromo-2-chlorobenzoic acid is commercially available (CAS 56961-27-4), the amide formation requires care to prevent hydrolysis of the acid chloride intermediate if that route is chosen.

Protocol: HATU-Mediated Amide Coupling

  • Reagents: 3-Bromo-2-chlorobenzoic acid (1.0 equiv), Azetidine hydrochloride (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous, 0.2 M).

  • Procedure:

    • Dissolve the acid and DIPEA in DMF at 0°C.

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add Azetidine HCl in one portion.

    • Allow to warm to RT and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water, and brine. Dry over Na2SO4.

  • Validation: LCMS should show [M+H]+ ~ 274/276 (Br/Cl isotope pattern).

Library Step 1: Chemoselective Suzuki Coupling (C3-Br)

Objective: Install the primary diversity element at the C3 position without disturbing the C2-chloride.

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond by orders of magnitude [3].

Protocol:

  • Reagents:

    • Scaffold (1.0 equiv)

    • Boronic Acid/Ester (

      
      ) (1.2 equiv)
      
    • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Selected for high stability and selectivity.

    • Base: K2CO3 (2.0 M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge reaction vessel (vial or plate) with scaffold, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add Dioxane and aqueous Base.

    • Heat to 80°C for 4-12 hours. Note: Avoid temperatures >100°C to prevent activation of the chloride.

  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC or flash chromatography.

Library Step 2: Activating the "Dormant" Chloride (C2-Cl)

Objective: Functionalize the sterically hindered C2-position. This is challenging due to the ortho-amide and the newly installed C3-substituent.

Expert Insight: Standard ligands (PPh3, dppf) will fail here. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the hindered chloride [4].

Protocol (Buchwald-Hartwig Amination):

  • Reagents:

    • Step 1 Product (1.0 equiv)

    • Amine (

      
      ) (1.5 equiv)
      
    • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

    • Ligand: XPhos or BrettPhos (4-8 mol%). BrettPhos is preferred for primary amines; XPhos for secondary.

    • Base: Cs2CO3 (solid, 2.0 equiv) or NaOtBu (if substrate tolerates).

  • Solvent: t-Amyl alcohol or Toluene (anhydrous).

  • Procedure:

    • Mix Pd source and Ligand in solvent at 80°C for 5 mins to pre-form the active catalytic species (

      
      ).
      
    • Add the substrate, amine, and base.[2]

    • Heat to 100-110°C for 16 hours.

  • Note: If the C3-substituent is very bulky, conversion may be low. In such cases, microwave irradiation at 120°C for 1 hour is recommended.

Workflow Visualization

LibraryWorkflow Start Start: 3-Bromo-2-chlorobenzoic Acid Step1 Step 1: Amide Coupling (+ Azetidine) Start->Step1 Intermed Building Block: 1-(3-Bromo-2-chlorobenzoyl)azetidine Step1->Intermed Split Split into Parallel Reactions Intermed->Split Suzuki Route A: Suzuki Coupling (C3) Pd(dppf)Cl2, 80°C (Retains Cl) Split->Suzuki ProductA Library A: 3-Aryl-2-chloro-benzamides Suzuki->ProductA Activation Route B: C2-Activation (Optional Step 2) ProductA->Activation Optional Buchwald Buchwald Coupling (C2) Pd-BrettPhos, 110°C (Displaces Cl) Activation->Buchwald FinalLib Final Library: 2,3-Disubstituted Benzamides Buchwald->FinalLib

Figure 2: Parallel synthesis workflow for generating 2,3-disubstituted benzamide libraries.

Troubleshooting & Optimization

IssueProbable CauseSolution
Dehalogenation (Loss of Br/Cl)Over-active catalyst or hydride sourceUse strictly anhydrous solvents for Step 2. Switch to Pd(dppf)Cl2 for Step 1 (less prone to

-hydride elimination).
Low Yield in Step 2 (C2-Cl)Steric hindrance from C3-substituentSwitch ligand to BrettPhos or AdBrettPhos . Increase temperature to 120°C (Microwave).
Hydrolysis of Amide Harsh base conditionsEnsure base is Cs2CO3 (milder than NaOtBu). Azetidine amides are generally stable, but prolonged heating at pH > 12 can degrade them.
Atropisomerism Restricted rotation due to ortho-ClBe aware that NMR signals may appear broad or doubled at RT. Run NMR at 50°C to coalesce peaks.

References

  • Azetidines in Med Chem: Stepan, A. F., et al. "Application of the Azetidine Ring in Drug Discovery." Journal of Medicinal Chemistry, 2012, 55(8), 3414–3424. Link

  • Ortho-Effect: Takaoka, Y., et al. "Conformational Control of Benzamides by Ortho-Substitution." The Journal of Organic Chemistry, 2018, 83(4), 1769–1778. Link

  • Halogen Selectivity: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. Link

  • Buchwald Ligands: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

Sources

Application

Crystallization techniques for 1-(3-Bromo-2-chlorobenzoyl)azetidine isolation

Application Note: Advanced Crystallization Protocols for 1-(3-Bromo-2-chlorobenzoyl)azetidine Isolation Executive Summary The isolation of 1-(3-Bromo-2-chlorobenzoyl)azetidine (referred to herein as BCA-Azetidine ) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 1-(3-Bromo-2-chlorobenzoyl)azetidine Isolation

Executive Summary

The isolation of 1-(3-Bromo-2-chlorobenzoyl)azetidine (referred to herein as BCA-Azetidine ) represents a critical control point in the synthesis of downstream pharmaceutical intermediates, particularly for kinase inhibitors and CNS-active ligands. While amide coupling reactions (e.g., utilizing T3P or Acid Chlorides) generally afford high conversion, the specific challenge with BCA-Azetidine lies in removing unreacted 3-bromo-2-chlorobenzoic acid and managing the high solubility of the azetidine ring in polar organic solvents.

This guide details a robust, scalable crystallization strategy designed to replace chromatographic purification. By exploiting the lipophilicity of the di-halogenated phenyl ring against the polarity of the azetidine amide, we establish a self-validating purification protocol ensuring >99.5% HPLC purity.

Chemical Context & Impurity Profile

To design an effective crystallization, one must understand the "impurity fate" of the synthesis. The BCA-Azetidine is typically synthesized via the reaction of 3-bromo-2-chlorobenzoic acid with azetidine hydrochloride.

ComponentChemical CharacterSolubility BehaviorRemoval Strategy
BCA-Azetidine (Target) Neutral Amide, Lipophilic (Halogenated)Soluble in EtOAc, DCM, Toluene. Insoluble in Heptane, Water.Crystallization
3-Bromo-2-chlorobenzoic acid Acidic, LipophilicSoluble in organics; Soluble in aqueous base.Aqueous Base Wash (NaHCO₃) + Mother Liquor rejection
Azetidine (HCl) Basic, Highly PolarHighly water soluble.Aqueous Acid Wash (1M HCl)
Coupling Byproducts Variable (Ureas, Phosphates)Generally water soluble (if T3P/EDC used).Aqueous extraction

Expert Insight: The 2-chloro substituent on the benzoyl ring induces a "twist" in the amide bond relative to the phenyl plane due to steric clash with the carbonyl oxygen. This non-planar conformation often disrupts crystal packing, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation. The protocols below are engineered to mitigate this risk.

Experimental Protocols

Protocol A: Solubility Parameter Screening (Rapid Assessment)

Before attempting bulk crystallization, perform this screen to define the Metastable Zone Width (MSZW).

Reagents: Crude BCA-Azetidine (dried foam/oil), 10 solvents. Equipment: HPLC vials, heating block (set to 50°C).

  • Dispense: Place 50 mg of crude BCA-Azetidine into 10 vials.

  • Addition: Add solvent in 50 µL increments, vortexing and heating to 50°C between additions.

  • Observation: Record the volume required for full dissolution (

    
    ).
    
  • Cooling: Allow vials to cool to 20°C slowly. Record precipitation (

    
    ) or oiling (
    
    
    
    ).

Target Solvent Class:

  • Good Solvents: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Toluene.

  • Anti-Solvents: n-Heptane, Methyl tert-butyl ether (MTBE), Cyclohexane.

Protocol B: Seeded Cooling Crystallization (Primary Isolation)

This is the standard operating procedure (SOP) for scale-up (>100g). It relies on the temperature dependence of solubility in a single solvent or binary mixture.

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Rationale: The EtOAc/Heptane system is preferred over alcohols to minimize transamidation risks and maximize the rejection of polar impurities.

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude BCA-Azetidine (1.0 eq mass) into the reactor.

    • Add Ethyl Acetate (3.0 - 4.0 volumes) relative to mass.

    • Heat to 60°C (or reflux) with agitation (200 RPM) until a clear, homogeneous solution is obtained.

    • Check Point: If particulates remain (inorganic salts), perform a hot filtration.

  • Anti-Solvent Priming:

    • Slowly add n-Heptane (1.0 volume) at 60°C.

    • Note: The solution should remain clear. If cloudiness persists, add small amounts of EtOAc to clarify.

  • Seeding (Critical Step):

    • Cool the solution to 45°C (Supersaturation generation).

    • Add Seed Crystals (0.5 wt%) of pure BCA-Azetidine suspended in minimal heptane.

    • Hold: Maintain 45°C for 60 minutes. This "ageing" step allows the seeds to grow and prevents secondary nucleation (fines).

  • Controlled Cooling:

    • Initiate a linear cooling ramp: 45°C → 0°C over 4 hours (Rate: ~10°C/hr).

    • Why Slow Cooling? Fast cooling traps impurities in the crystal lattice and promotes oiling out.

  • Completion:

    • Once at 0°C, add remaining n-Heptane (3.0 volumes) slowly over 1 hour to drive yield.

    • Age at 0°C for 2 hours.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel or centrifuge.

    • Wash: Displace mother liquor with cold 1:4 EtOAc:Heptane (2 volumes).

    • Drying: Vacuum oven at 40°C for 12 hours.

Protocol C: Anti-Solvent "Crash" (Yield Recovery)

Use this method only if Protocol B yields <70% or for reprocessing mother liquors.

  • Dissolve residue in minimal Isopropyl Alcohol (IPA) (2 volumes) at 50°C.

  • Place vessel in a high-shear mixing environment.

  • Rapidly add Water (5 volumes) dropwise.

  • Result: Immediate precipitation of amorphous solid.

  • Transformation: Heat slurry to 60°C for 1 hour to induce "Ostwald Ripening," converting amorphous material to crystalline form. Cool and filter.

Process Visualization

The following diagram illustrates the decision logic and workflow for the isolation of BCA-Azetidine.

G Start Crude Reaction Mixture (BCA-Azetidine + Impurities) Workup Aqueous Workup (Acid/Base Wash) Start->Workup Remove Reagents PhaseSep Organic Phase Separation (EtOAc Layer) Workup->PhaseSep Screen Solvent Screen (Protocol A) PhaseSep->Screen Dry & Concentrate Decision Solubility Profile? Screen->Decision MethodB Protocol B: Cooling Cryst. (EtOAc / Heptane) Decision->MethodB High T-dependence MethodC Protocol C: Anti-Solvent (IPA / Water) Decision->MethodC Low T-dependence Seeding Seeding @ 45°C (Prevent Oiling Out) MethodB->Seeding Filter Filtration & Wash MethodC->Filter Cooling Linear Cooling Ramp (45°C to 0°C) Seeding->Cooling Cooling->Filter QC QC Analysis (HPLC > 99.5%) Filter->QC

Figure 1: Logical workflow for the isolation and crystallization of BCA-Azetidine, selecting between cooling and anti-solvent methodologies based on solubility profiling.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueObservationRoot CauseCorrective Action
Oiling Out Two liquid phases form instead of crystals.Temperature dropped too fast; Impurity level too high.Re-heat to dissolution. Add seeds at a higher temperature (50°C). Reduce cooling rate.
Low Yield High loss in mother liquor.Terminal solubility in EtOAc is too high.Increase Heptane ratio at the end of the cooling ramp (up to 1:5).
Polymorphism Melting point shift or IR spectra change.Metastable form isolated (Kinetic product).Ensure "Ageing" step at 45°C is sufficient (min 60 mins) to allow conversion to the thermodynamic stable form.
Solvate Formation NMR shows trapped solvent.Crystal lattice includes solvent molecules.Dry at higher temp (>50°C) under high vacuum. Switch solvent system to Toluene/Heptane.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Hillier, M. C., & Chen, C. Y. (2006).[1] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines". Journal of Organic Chemistry, 71(20), 7885–7887. Link (Provides context on azetidine handling and isolation).

  • Wessig, P. (2006). "Photochemical Synthesis of Azetidines". Synlett, 2006(09), 1400-1402. (Background on azetidine stability).
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for cooling ramp and seeding theory).
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles". Organic Preparations and Procedures International, 38(5), 427-465. (Comprehensive review of azetidine physicochemical properties).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine

Technical Support Center: Synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine Case ID: #AZT-2024-001 Subject: Yield Optimization for Sterically Hindered Amide Coupling Assigned Specialist: Senior Application Scientist, Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine

Case ID: #AZT-2024-001 Subject: Yield Optimization for Sterically Hindered Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub. You are likely experiencing low yields (<40%) or incomplete conversion when synthesizing 1-(3-Bromo-2-chlorobenzoyl)azetidine .

The Root Cause: This is not a standard amide coupling.[1] You are fighting two opposing forces:

  • Steric Deactivation (The Acid): The 2-chloro substituent on the benzoyl ring creates a significant steric blockade. It twists the carbonyl group out of planarity with the benzene ring and physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle). Standard reagents (EDC, DCC) often fail here.

  • Nucleophile Volatility (The Amine): Azetidine is a strained, four-membered ring.[2] If you are generating the free base in situ from the hydrochloride salt, you risk losing it to volatility or polymerization if the reaction temperature is too high or the pH is mismanaged.

This guide provides a self-validating protocol using T3P® (Propylphosphonic anhydride) and an alternative Acid Chloride route, designed specifically to overcome the ortho-chloro steric barrier.

Part 1: Critical Reagent Selection & Mechanism

To improve yield, we must switch from "kinetic" coupling reagents (like EDC) to "thermodynamic" forcing agents or highly reactive intermediates.

Comparison of Methodologies
FeatureMethod A: T3P® (Recommended) Method B: Acid Chloride (

)
Method C: HATU/HOAt
Steric Tolerance High. Low epimerization, high driving force.Very High. The -COCl species is small and reactive.Medium-High. Good, but the active ester is bulky.
Moisture Sensitivity Low. Works in EtOAc/DMF.High. Requires anhydrous conditions.Medium. Hygroscopic reagents.
Workup Simple. Water-soluble byproducts.[3]Difficult. Removes excess acid/thionyl chloride.Difficult. Tetramethylurea byproducts are hard to remove.
Yield Expectation 85-95% 80-90% 60-75%

Part 2: Visualizing the Steric Blockade

The following diagram illustrates why standard nucleophilic attack is difficult and how we bypass it.

ReactionLogic Start 3-Bromo-2-chlorobenzoic Acid Barrier STERIC BLOCKADE: 2-Cl group shields Carbonyl Start->Barrier T3P Activation: T3P (Mixed Anhydride) Start->T3P Route A SOCl2 Activation: SOCl2 (Acid Chloride) Start->SOCl2 Route B T3P_Path High Reactivity No Bulky Leaving Group Barrier->T3P_Path Overcome by Activation Energy SOCl2_Path Smallest Electrophile Maximized Attack Angle Barrier->SOCl2_Path Overcome by Small Size T3P->T3P_Path Product Target: 1-(3-Bromo-2-chlorobenzoyl)azetidine T3P_Path->Product SOCl2->SOCl2_Path SOCl2_Path->Product Azetidine Nucleophile: Azetidine (High Strain) Azetidine->Product  Nucleophilic Attack  

Caption: Decision matrix showing how T3P and Acid Chloride routes bypass the steric hindrance caused by the 2-chloro substituent.

Part 3: Optimized Experimental Protocols

Protocol A: The T3P® Route (Gold Standard)

Best for: High purity, ease of workup, and avoiding noxious fumes.

Reagents:

  • 3-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Azetidine Hydrochloride (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5-10 volumes)

Step-by-Step:

  • Slurry Formation: Charge the benzoic acid and Azetidine HCl into the reactor with EtOAc.

  • Base Addition: Add DIPEA dropwise at 0°C. Note: You need at least 1 equiv to free the azetidine and 1 equiv to neutralize the acid formed during coupling. Use 3.5 equiv total to ensure basicity.

  • Activation: Add T3P solution dropwise. Do not dump it in; the exotherm can degrade the azetidine.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is <50% after 4 hours, heat to 50°C . The T3P anhydride is stable enough to withstand mild heating, which helps overcome the 2-Cl steric barrier.

  • Workup: Wash the organic layer with water (2x), saturated

    
     (2x), and brine. T3P byproducts are water-soluble phosphates, leaving a clean organic layer.
    
  • Isolation: Dry over

    
     and concentrate.
    
Protocol B: The Acid Chloride Route (Robust Alternative)

Best for: Stubborn substrates where T3P fails to drive conversion.

Reagents:

  • 3-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Catalytic DMF (3-5 drops)

  • Azetidine Hydrochloride (1.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: DCM (Dichloromethane) or Toluene.

Step-by-Step:

  • Activation: Suspend the benzoic acid in DCM. Add catalytic DMF. Add

    
     dropwise. Reflux for 2 hours until the solution is clear (indicating Acid Chloride formation).
    
  • Evaporation (Critical): Concentrate the reaction to dryness to remove excess

    
    . Residual thionyl chloride will react with your azetidine to form sulfonamides or ring-opened byproducts. Re-dissolve the crude acid chloride in fresh dry DCM.
    
  • Coupling: In a separate vessel, dissolve Azetidine HCl and TEA in DCM at 0°C.

  • Addition: Slowly add the acid chloride solution to the azetidine mixture.

  • Quench: Quench with water after 1 hour.

Part 4: Troubleshooting Guide (FAQ)

Use this table to diagnose specific failure modes in your experiment.

Symptom Probable Cause Corrective Action
Low Yield (<30%) Incomplete Activation. The 2-Cl group prevents the coupling reagent from forming the active ester efficiently.Switch to Protocol B (Acid Chloride) with catalytic DMF. The acid chloride is smaller and more reactive than the HATU/T3P active ester.
Unreacted Azetidine Volatility/Protonation. Azetidine HCl was not fully deprotonated, or the free base evaporated.Ensure you are using 3.5+ equiv of DIPEA . If heating, use a sealed tube or reflux condenser to prevent azetidine loss.
Impurity: Dimerization Self-reaction. This is rare for this specific acid, but common if the Azetidine opens. Keep the coupling temperature below 60°C.
Product is "Oily/Sticky" Residual Solvents/Reagents. T3P or DIPEA salts remaining.Perform an acid wash (1M HCl) quickly during workup to remove DIPEA, then immediately neutralize. Warning: Azetidines are acid-sensitive; do not prolong acid contact.
No Reaction (SM remains) Steric "Wall". Use 2-MeTHF as solvent and heat to 65°C. 2-MeTHF allows higher temps than DCM and solubilizes the intermediate better.

Part 5: Process Logic Map

Follow this flowchart if your initial attempt fails.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material (Acid) Persists CheckTLC->SM_Remains Yes Byproducts Many Spots / Decomposition CheckTLC->Byproducts Yes Clean Clean Product Spot CheckTLC->Clean Yes Action_Heat Action: Increase Temp to 60°C Switch to T3P SM_Remains->Action_Heat Steric Issue Action_Dry Action: Check Moisture Switch to Acid Chloride Route Byproducts->Action_Dry Hydrolysis/Ring Opening Action_Workup Proceed to Acid/Base Wash Clean->Action_Workup

Caption: Troubleshooting logic flow for diagnosing reaction failure modes.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Authoritative review on the mechanism of coupling reagents, supporting the choice of specific activ
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Organic Process Research & Development, 20(2), 140–177.

    • Context: Validates T3P® as a superior reagent for scale-up and difficult amide couplings compared to HATU/EDC.[3]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

    • Context: Discusses the limitations of standard coupling in sterically encumbered environments.

Sources

Optimization

Minimizing hydrolysis side-reactions during azetidine acylation

Technical Support Center: Azetidine Chemistry Division Topic: Minimizing Hydrolysis Side-Reactions During Acylation Ticket ID: AZ-ACY-001 Status: Open Audience: Process Chemists, Medicinal Chemists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Chemistry Division Topic: Minimizing Hydrolysis Side-Reactions During Acylation Ticket ID: AZ-ACY-001 Status: Open Audience: Process Chemists, Medicinal Chemists

Executive Summary: The Hydrolysis Competition

Acylating azetidine (a strained 4-membered secondary amine) presents a specific kinetic challenge. While azetidine is a strong nucleophile (


), it is frequently supplied as a hydrochloride salt. To react, it must be deprotonated (free-based).

The term "hydrolysis side-reaction" in this context almost exclusively refers to the hydrolysis of the acylating agent (Acid Chloride or Anhydride) by water or hydroxide ions, rather than the hydrolysis of the azetidine ring itself.

The Core Conflict:

  • Pathway A (Desired):

    
    
    
  • Pathway B (Parasitic):

    
    
    

Because azetidine is bulky and requires a base to remove the HCl salt, the reaction environment often inadvertently catalyzes Pathway B. This guide provides the protocols to win this kinetic race.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode.

Azetidine_Troubleshooting Start Symptom: Low Yield / Impurities Check_SM Is Azetidine Starting Material (SM) Remaining? Start->Check_SM Check_Acid Is Carboxylic Acid Present? Check_SM->Check_Acid Yes (Incomplete Rxn) RingOpen DIAGNOSIS: Ring Opening/Polymerization Check for linear impurities. Caused by strong Lewis Acids or excessive heat. Check_SM->RingOpen No (SM Consumed) Hydrolysis DIAGNOSIS: Reagent Hydrolysis Acyl source destroyed by water/base. See Protocol A & B. Check_Acid->Hydrolysis Yes Protonation DIAGNOSIS: Amine Protonation pH dropped too low (<10). Azetidine trapped as salt. See pH Control. Check_Acid->Protonation No

Figure 1: Diagnostic logic for identifying the root cause of yield loss during azetidine acylation.

Technical Protocols

Protocol A: The Anhydrous "Salt-Break" Method (Recommended)

Best for: High-value substrates, highly reactive acid chlorides (e.g., Acetyl Chloride), and small-scale synthesis.

The Logic: By eliminating water entirely, you remove the competitive nucleophile. The challenge is solubility: Azetidine·HCl is insoluble in DCM/THF.

Step-by-Step:

  • Suspension: Suspend Azetidine·HCl (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • The "Break": Add Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv).

    • Why: DIPEA is non-nucleophilic and soluble in DCM. It liberates the free azetidine base.

    • Observation: The suspension may not clear immediately, but the free base enters solution.

  • Cooling: Cool to

    
    .
    
    • Why: Azetidine acylation is exothermic. Heat promotes polymerization.

  • Addition: Add Acid Chloride (1.1 equiv) dropwise.

  • Quench: Only add water after TLC confirms consumption of the amine.

Critical Parameter:

Component Specification Reason
Base DIPEA or TEA (Organic) Inorganic bases (Na2CO3) are insoluble in DCM, failing to free-base the salt.

| Stoichiometry | Base > 2.0 equiv | 1 eq to neutralize HCl salt, 1 eq to neutralize HCl from reaction. |

Protocol B: Optimized Schotten-Baumann (Biphasic)

Best for: Scale-up, cost-sensitive processes, and stable acid chlorides (e.g., Benzoyl Chloride).

The Logic: Water is used as the solvent for the inorganic base.[1] To prevent hydrolysis, we rely on Phase Transfer and Temperature Control .

Step-by-Step:

  • Aqueous Phase: Dissolve Azetidine·HCl (1.0 equiv) in minimal water. Add NaOH or

    
     (2.5 equiv).
    
    • Target pH: Must be

      
       to ensure Azetidine is free-based.
      
  • Organic Phase: Dissolve Acid Chloride (1.2 equiv) in DCM or Toluene.

  • Biphasic Mixing: Cool aqueous phase to

    
     to 
    
    
    
    . Add organic phase rapidly with vigorous stirring .
    • Why: Fast addition + vigorous stirring increases the interfacial surface area, favoring the reaction with the amine (which migrates to the interface) over hydrolysis.

  • Optional Additive: Add 10 mol% Tetrabutylammonium bromide (TBAB) if yield is

    
    .
    

Troubleshooting & FAQs

Q1: I am seeing significant carboxylic acid formation despite using anhydrous DCM. Why?

  • Diagnosis: Your Azetidine·HCl salt is likely hygroscopic and "wet."

  • Fix: The HCl salt of azetidine loves water. Dry the starting material in a vacuum oven over

    
     overnight before use. Alternatively, perform an azeotropic distillation with toluene before adding the acyl chloride.
    

Q2: Why is the order of addition critical for HATU/EDC couplings?

  • Mechanism: Coupling reagents activate the acid to form an active ester. If the azetidine is added too late, the active ester hydrolyzes.

  • Protocol: Pre-activate the carboxylic acid with HATU/DIPEA for exactly 5 minutes, then add the Azetidine. Do not let the activated ester sit for >20 mins.

Q3: My azetidine ring opened. How do I know?

  • Signature: Look for a "3-chloropropyl" signal in NMR or a mass shift of

    
     (water addition) or 
    
    
    
    (HCl addition) in linear form.
  • Cause: This happens if the reaction mixture becomes acidic (excess HCl generation).

  • Prevention: Ensure your base equivalents are calculated correctly. You need enough base to neutralize the starting salt and the HCl generated during acylation.[2]

Comparative Data: Hydrolysis Rates

The choice of electrophile dictates the strictness of your moisture control.

ElectrophileHydrolysis Half-Life (

) in Water
Protocol Recommendation
Acetyl Chloride < 5 secondsStrictly Anhydrous (Protocol A)
Benzoyl Chloride ~ 16 minutesBiphasic (Protocol B) acceptable
Tos-Cl SlowBiphasic acceptable
NHS-Ester Hours (pH 7) / Mins (pH 9)Aqueous buffer acceptable

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4] Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Cottineau, B., et al. (2002). Synthesis and biological evaluation of new azetidine derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.

Sources

Troubleshooting

Purification strategies for removing unreacted azetidine from the final product

Topic: Removal of unreacted azetidine from reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted azetidine from reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Purification Specialists. Version: 1.0 (Current as of 2026)

Introduction: The Azetidine Challenge

Azetidine (C₃H₇N) presents a unique purification bottleneck in organic synthesis.[1] Unlike its larger homologues (pyrrolidine, piperidine), azetidine combines high volatility (bp 61–62 °C) with extreme basicity (pKa ~11.29).[2]

Why standard workups fail:

  • Silanol Drag: On standard silica gel, azetidine protonates acidic silanols, causing severe tailing that co-elutes with polar products.[1]

  • Volatility Paradox: While volatile, it avidly forms non-volatile carbamates with atmospheric CO₂ or stable salts with trace acids, making rotary evaporation unreliable.[1]

  • Nucleophilicity: Residual azetidine can slowly degrade electrophilic products (e.g., esters, alkyl halides) even after isolation.[1]

This guide details three tiered strategies—Extraction, Chromatography, and Scavenging—to ensure <95% purity.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

The First Line of Defense

Concept: Exploiting the high pKa (11.29) of azetidine to trap it in the aqueous phase while retaining the product in the organic phase.

Troubleshooting Guide: The "pKa Swing"
Scenario Protocol Adjustment Self-Validating Check
Product is Neutral/Acidic (Amides, Esters, Phenols)Protocol A (Acid Wash): Wash organic layer with 1M HCl or 10% Citric Acid.[1] Azetidine protonates (

) and partitions to water.[1]
Check Aqueous pH: The outgoing aqueous wash must be pH < 3.[1] If pH > 3, the azetidine has saturated the acid; repeat wash.
Product is Basic (Pyridines, Anilines, Tertiary Amines)Protocol B (Buffer Wash): Use a Phosphate Buffer at pH 5.5–6.0. Why: At pH 6, Azetidine (pKa ~11.[1]3) is >99% ionized (water soluble).[1] A product with pKa ~4–5 (e.g., aniline) remains largely non-ionized (organic soluble).[1]TLC Check: Spot the organic layer.[1] If the baseline spot (azetidine) persists, lower buffer pH by 0.5 units.
Product is Acid-Sensitive (Acetals, Silyl Ethers)Protocol C (Copper Complexation): Wash with 10% aqueous CuSO₄.[1][3][4] Azetidine forms a water-soluble deep blue copper complex.[1]Visual Cue: The aqueous layer will turn vibrant dark blue/purple.[1] Continue washing until the aqueous layer remains light blue (excess Cu²⁺).[1]
DOT Diagram: LLE Decision Matrix

LLE_Decision_Tree Start Start: Reaction Mixture (Organic Solvent) CheckProd Is the Product Acid Sensitive? Start->CheckProd AcidSens_Yes Yes (e.g., Acetals) CheckProd->AcidSens_Yes Yes AcidSens_No No CheckProd->AcidSens_No No CuWash Protocol C: 10% CuSO4 Wash AcidSens_Yes->CuWash CheckBasic Is Product Basic (pKa > 7)? AcidSens_No->CheckBasic Result Azetidine Removed in Aqueous Phase CuWash->Result ProdBasic_Yes Yes (e.g., Pyridines) CheckBasic->ProdBasic_Yes Yes ProdBasic_No No (Neutral/Acidic) CheckBasic->ProdBasic_No No BufferWash Protocol B: Phosphate Buffer pH 6.0 ProdBasic_Yes->BufferWash AcidWash Protocol A: 1M HCl Wash ProdBasic_No->AcidWash BufferWash->Result AcidWash->Result

Figure 1: Decision matrix for selecting the optimal extraction buffer based on product stability and basicity.

Module 2: Chromatographic Resolutions

When Extraction is Insufficient

Concept: Standard silica is acidic (pH ~5).[1] Azetidine binds irreversibly or streaks.[1] You must mask the silanols or use an alternative stationary phase.[1][5][6]

FAQ: Chromatography Failure Modes

Q: My product and azetidine co-elute on silica, even with a gradient. Why? A: This is "Silanol Drag." The azetidine is not eluting by solubility; it is dragging along the silica surface via ion-exchange.

  • Solution: Add 1–3% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).[1] This saturates the silanols, allowing azetidine to elute as a free base (usually at the solvent front or very quickly).

Q: I cannot use TEA because my product is sensitive to base. What now? A: Switch stationary phases.

  • Option A: Amine-Functionalized Silica (KP-NH). The surface is already basic.[1] It repels the azetidine and prevents salt formation.[1] No mobile phase modifier is needed.[1]

  • Option B: Reverse Phase (C18) at High pH. Use a bicarbonate buffer (pH 10).[1] Azetidine will be neutral and elute in the void volume (very polar), while your lipophilic product retains.

Comparative Data: Stationary Phase Selection
Stationary PhaseMobile Phase ModifierAzetidine BehaviorRecommended For
Standard Silica NoneBroad streak / RetainedDo Not Use for crude amines
Standard Silica 1-3% TEA or NH₃Sharp peak (Low Rf)General purification
KP-NH (Amine) None (Neutral solvents)Sharp peak (High Rf)Base-sensitive products
C18 (Reverse) 0.1% TFA (Acidic)Elutes in void (Salt form)Polar products
C18 (Reverse) 10mM NH₄HCO₃ (Basic)Elutes in void (Free base)Lipophilic products

Module 3: Chemical Scavenging (The "Sniper" Approach)

For Trace Removal (<5%) without Workup

Concept: If your product is water-sensitive (no LLE) and difficult to separate by chromatography, use a Solid-Supported Electrophile .[1] The resin reacts covalently with the nucleophilic azetidine, and the impurity is removed by simple filtration.

Protocol: Resin Scavenging

Reagent: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.[1] Mechanism: Azetidine reacts with the isocyanate to form a urea, which remains attached to the insoluble bead.

Step-by-Step Workflow:

  • Calculate Loading: Determine excess azetidine (e.g., 0.5 mmol).[1] Use 3 equivalents of resin (capacity usually ~1.5 mmol/g).[1]

    • Calculation:

      
      
      
  • Solvent Selection: Dissolve crude mixture in DCM or THF (Resin must swell to work).[1] Avoid MeOH (reacts slowly with isocyanates).[1]

  • Incubation: Add resin and shake gently at RT for 1–4 hours.

  • Validation: Spot supernatant on TLC. Stain with Ninhydrin.[1] If the azetidine spot is visible, add 1 more equivalent and stir 1 hour.

  • Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with DCM.[1]

  • Result: Filtrate contains pure product; azetidine is trapped on the beads.[1]

DOT Diagram: Scavenging Workflow

Scavenging_Workflow Crude Crude Mixture (Product + Azetidine) Resin Add PS-Isocyanate (3.0 equiv) Crude->Resin React Stir 2-4h (DCM) Formation of Urea Resin->React Filter Filtration React->Filter Waste Solid Waste (Resin-Azetidine Urea) Filter->Waste Retentate Pure Filtrate (Pure Product) Filter->Pure Eluent

Figure 2: Workflow for removing nucleophilic amines using electrophilic scavenger resins.

Module 4: Volatility & Handling FAQs

Q: Can I just put the reaction on the high-vac to remove azetidine? A: Theoretically, yes (bp 61°C). Practically, no .

  • Risk 1: Azetidine absorbs CO₂ from air to form carbamate salts, which are non-volatile solids.[1]

  • Risk 2: If any acid was used (even weak acids from silica), it forms a salt (mp >200°C) and will not evaporate.[1]

  • Correct Procedure: If you must evaporate, dissolve the crude in DCM, wash with strong base (NaOH) to ensure the free base form, dry with Na₂SO₄ (avoid acidic MgSO₄), and then evaporate.

Q: Is azetidine stable? A: It is a strained ring.[1] Avoid prolonged exposure to strong Lewis acids (e.g., AlCl₃, BF₃) or strong nucleophiles in acidic media, as the ring can open to form linear propyl-amine derivatives, creating new impurities.

References

  • PubChem. (2025).[1] Azetidine Compound Summary (CID 10422). National Library of Medicine.[1] [Link]

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Biotage Technical Blog.[1] [Link]

  • Teledyne ISCO. (2018).[1] Method Development Strategies for Amine Bonded Phase Columns. Technical Note TN48. [Link]

  • Biotage. (2000).[1] PS-Isocyanate Technical Note 512. [Link] (Search: TN512)

Sources

Optimization

Preventing debromination during palladium-catalyzed coupling of the compound

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a frustrating roadblock during palladium-catalyzed cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a frustrating roadblock during palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig): the premature cleavage of the C–Br bond, leading to a hydrodebrominated byproduct (Ar–H) instead of the desired cross-coupled product (Ar–R).

This guide is designed to move beyond basic troubleshooting. We will deconstruct the thermodynamic and kinetic causality behind debromination, provide a self-validating experimental protocol, and answer complex chemoselectivity FAQs to ensure your catalytic cycles remain robust and predictable.

Mechanistic Causality: The Origin of Debromination

To prevent debromination, we must first understand its origin. Debromination (hydrodehalogenation) is not a random degradation; it is a highly structured, competing catalytic cycle driven by the formation of an undesired Palladium-Hydride (Pd–H) intermediate [1].

During a standard cross-coupling reaction, the Pd(0) catalyst undergoes oxidative addition into the C–Br bond to form an Ar–Pd(II)–Br complex. In an ideal scenario, this is followed by transmetalation and reductive elimination to yield the coupled product. However, if the Ar–Pd(II)–Br complex encounters a hydride source before transmetalation can occur, the bromide is displaced, forming Ar–Pd(II)–H. Subsequent reductive elimination yields the debrominated arene (Ar–H) and regenerates Pd(0)[2].

Where does the hydride come from?

  • Alkoxide Bases & Alcohols: Solvents like methanol or ethanol, and bases like sodium ethoxide, can coordinate to the Pd(II) center. They undergo rapid β-hydride elimination (e.g., releasing formaldehyde from methoxide) to generate the Pd–H species[2].

  • Protic Impurities: Trace water in hygroscopic bases or solvents can act as a direct hydrogen source, exacerbating the hydrodehalogenation pathway[3].

  • Electron-Rich Substrates: Substrates with high electron density slow down the transmetalation step, giving the competing Pd–H formation more time to occur[4].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br Transmet Ar-Pd(II)-R (Transmetalation) OxAdd->Transmet + R-M (e.g., Boronic Acid) Hydride Ar-Pd(II)-H (Hydride Intermediate) OxAdd->Hydride + Base/Solvent/H2O Product Ar-R (Desired Product) Transmet->Product Reductive Elimination Product->Pd0 Debrom Ar-H (Debrominated Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Fig 1: Competing pathways: Desired cross-coupling vs. undesired hydrodebromination via Pd-H.

Quantitative Impact Analysis

The choice of ligand, base, and solvent dictates which pathway the Ar–Pd(II)–Br intermediate will take. Electron-rich, sterically bulky phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos) force the transmetalated organic group and the aryl group into close proximity, drastically lowering the activation energy for the desired reductive elimination so that it outcompetes side reactions[5].

Below is a representative dataset demonstrating how optimizing these parameters shifts the reaction from debromination to successful cross-coupling[6],[4].

Ligand SystemBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Debromination (%)
PPh₃NaOEtEtOH804251
PPh₃K₂CO₃DMF / H₂O806824
XPhosK₂CO₃Toluene (Anhydrous)80888
XPhosK₃PO₄THF (Anhydrous)6096 <1

Self-Validating Protocol: Debromination-Free Suzuki-Miyaura Coupling

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. If a step fails, the system tells you exactly why, preventing wasted downstream effort.

Step 1: Rigorous Preparation (The Anhydrous Mandate)

  • Action: Oven-dry all Schlenk flasks and stir bars at >120 °C overnight. Use strictly anhydrous, degassed THF or Toluene.

  • Causality: Water is a potent proton/hydride source for the Pd–H intermediate[3]. Removing it eliminates the primary vector for hydrodehalogenation.

Step 2: Reagent Assembly

  • Action: Under an argon atmosphere, charge the flask with the Aryl Bromide (1.0 equiv), Boronic Acid (1.1 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is a mild, non-nucleophilic base lacking β-hydrogens, preventing base-induced Pd–H formation[6].

Step 3: Controlled Initiation

  • Action: Add the anhydrous solvent via syringe. Heat the reaction mixture to a controlled 60 °C (do not exceed).

  • Causality: High temperatures exponentially increase the rate of β-hydride elimination. Keeping the temperature at or below 60 °C kinetically favors transmetalation over debromination[6].

Step 4: In-Process Validation Checkpoint

  • Action: After 2 hours, withdraw a 50 µL aliquot under argon. Quench with 100 µL of water, extract with 200 µL of Ethyl Acetate, and analyze via GC-MS or LC-MS.

  • Validation Logic:

    • Observation A: Mass peak of desired product (M+) is dominant. Proceed to workup.

    • Observation B: Mass peak of (M - 79) is observed. Failure detected. Hydrodebromination is occurring. Correction: Your base or solvent is wet. Abort, dry reagents, and restart.

    • Observation C: Only starting material remains. Failure detected. Transmetalation is stalling. Correction: Ensure the boronic acid is not degrading into a boroxine anhydride.

Step 5: Workup

  • Action: Cool to room temperature, filter through a short pad of Celite to remove the palladium black and inorganic salts, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: I am using anhydrous solvents and inorganic bases, but I still see 10-15% debromination. What is the hidden hydride source? A: If your solvents and bases are truly anhydrous, the hydride source may be the ligand itself or the substrate. Certain amines or alkyl groups on the substrate can undergo C–H activation and subsequent β-hydride elimination. In these cases, switching to a more rigid catalyst precursor or lowering the temperature further (e.g., 40 °C) is necessary[6].

Q: How can I perform a chemoselective coupling on a molecule with both a C–Cl and a C–Br bond, preserving the bromide? A: This is a classic chemoselectivity challenge, as the C–Br bond is thermodynamically weaker and typically undergoes oxidative addition much faster than C–Cl. However, you can reverse this selectivity. Using specific catalyst systems, such as Pd(PPh₃)₄ under highly optimized conditions, or utilizing specialized ligands like SelectPhos, can allow you to selectively couple at a chloride or triflate site while leaving the bromide entirely intact[7].

Q: Does the order of addition matter for preventing debromination? A: Yes. If the palladium catalyst, base, and aryl bromide are heated in the solvent before the transmetalating agent (e.g., boronic acid or zinc reagent) is added, the Ar–Pd(II)–Br complex has nothing to react with except trace impurities or the solvent, heavily promoting debromination. Always ensure the coupling partner is present in the mixture before the catalyst is activated.

Q: Can I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as my base? A: Avoid them if debromination is a known issue for your substrate. Alkyl amines possess readily available β-hydrogens. Once they coordinate to the palladium center, they can undergo β-hydride elimination, directly feeding the destructive Pd–H cycle[2]. Stick to inorganic carbonates or phosphates.

References

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013. Available at: [Link]

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2011. Available at: [Link]

  • Johnson Matthey Catalysis & Chiral Technologies. "Cross-Coupling Reactions Guide." Available at: [Link]

  • Yuen, O. Y., et al. "Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes." ResearchGate, 2023. Available at: [Link]

Sources

Troubleshooting

Resolving chromatographic peak tailing for halogenated azetidine compounds

Technical Support Center: Chromatography of Halogenated Azetidines Introduction: The Azetidine Anomaly Welcome to the technical support center. If you are analyzing halogenated azetidines, you are likely facing a "double...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of Halogenated Azetidines

Introduction: The Azetidine Anomaly

Welcome to the technical support center. If you are analyzing halogenated azetidines, you are likely facing a "double-bind" scenario:

  • The Basicity Trap: Azetidines are strong secondary amines (

    
    ). They protonate avidly at standard acidic pH, turning them into "magnets" for residual silanols on your column, causing severe tailing.
    
  • The Stability Trap: The 4-membered ring possesses high strain energy (

    
    ). Acidic mobile phases—often used to suppress silanol activity—can catalyze ring-opening degradation during the run, creating split peaks or "ghost" tailing.
    

This guide abandons generic advice. We will engineer a separation system specifically for the physicochemical reality of halogenated azetidines.

Module 1: The Mechanism of Failure

Q: Why is my peak tailing specifically worse for this compound compared to other amines?

A: It is likely a combination of Silanol Overload and On-Column Degradation . Halogenation (F, Cl, Br) increases the lipophilicity of the azetidine, driving it deeper into the stationary phase ligands. However, the protonated nitrogen (


) gets "stuck" on ionized silanols (

). Because the azetidine ring is sterically compact, it can access silanols that bulkier amines cannot.

Furthermore, if your peak tail looks "humped" or the baseline rises after the peak, you are likely observing ring opening (hydrolysis) occurring inside the column.

AzetidineInteraction cluster_0 Stationary Phase Surface cluster_1 Analytes Silanol Residual Silanol (Si-O⁻) Ligand C18 Ligand Azetidine Protonated Azetidine (NH₂⁺) Azetidine->Silanol Ionic Interaction (Tailing Cause) Azetidine->Ligand Hydrophobic Retention (Desired) Degradant Ring-Opened Amino Alcohol Azetidine->Degradant Acid-Catalyzed Hydrolysis Degradant->Silanol Strong H-Bonding

Figure 1: The dual-mechanism of peak distortion: Ionic drag on silanols and on-column degradation.

Module 2: Column Selection (The Hardware Solution)

Q: I am using a standard C18 column. Is this the problem?

A: Yes. Standard silica-based C18 columns, even "end-capped" ones, often have enough residual acidity to ruin azetidine chromatography.

The Protocol: Column Switching Strategy Do not waste time optimizing a standard C18. Switch immediately to one of these two technologies:

TechnologyMechanism of ActionRecommended For
Charged Surface Hybrid (CSH) The particle surface has a permanent low-level positive charge. This repels the protonated azetidine from the surface silanols (electrostatic repulsion).Low pH / LC-MS. When you must use Formic Acid and cannot use ion-pairing agents.
Hybrid Bidentate C18 (High pH) Ethylene-bridged hybrid (BEH) particles are resistant to dissolution at pH 12. This allows you to run the mobile phase at pH 11.High pH (Best Shape). At pH 11, the azetidine is neutral (

) and cannot interact with silanols.
Pentafluorophenyl (PFP) Provides

and dipole interactions. The fluorine atoms on the column interact with the halogens on your azetidine.
Selectivity. If you need to separate positional isomers of halogenated azetidines.

Module 3: Mobile Phase Engineering (The Chemical Solution)

Q: I cannot change my column immediately. How do I fix the mobile phase?

A: You must disrupt the ion-exchange mechanism. If you are restricted to acidic pH (e.g., for MS sensitivity), standard Formic Acid is often insufficient for azetidines.

Option A: The "Chaotropic" Shield (LC-MS Compatible) Chaotropic anions disrupt the solvation shell of the basic amine and form tight ion pairs, masking the positive charge.

  • Add: 10–20 mM Ammonium Perchlorate (

    
    ) or Ammonium Hexafluorophosphate (
    
    
    
    ).
  • Result: Sharper peaks, higher retention.

  • Note: Check solubility in high organic % to avoid precipitation.

Option B: The "Saturating" Agent (UV Only)

  • Add: 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA is a strong ion-pairing agent and saturates the silanols.

  • Warning: Severe signal suppression in Mass Spectrometry.

Option C: The "Neutralization" (High pH - Requires Hybrid Column)

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mechanism: De-protonates the azetidine.

  • Result: This is the Gold Standard for peak symmetry (

    
    ).
    

Module 4: Stability & Artifacts

Q: My peak looks split, but only when I run a slow gradient. Why?

A: This is a classic signature of On-Column Ring Opening . The longer the azetidine sits in an acidic environment (the column), the more it degrades. The "split" is actually the parent compound and the degradation product separating in real-time.

The Stability Validation Protocol:

  • Solvent Test: Dissolve sample in 100% Acetonitrile (aprotic) vs. 50:50 Water:Methanol (protic). Inject both. If the protic sample has more impurities, your solvent is reacting with the ring.

  • Temperature Test: Run the separation at

    
     vs 
    
    
    
    .
    • If tailing/splitting reduces at

      
      , it is a chemical stability issue (reaction slowed by cold).
      
    • If tailing worsens at

      
      , it is a kinetic chromatographic issue (slow mass transfer).
      

Recommended Workflow for Method Development:

MethodDev Start Start: Halogenated Azetidine Sample CheckpH Can you use pH > 10? Start->CheckpH HighPH Use Hybrid C18 (BEH) Mobile Phase: 10mM NH₄HCO₃ (pH 10.5) CheckpH->HighPH Yes (Recommended) LowPH Must use Low pH (Acidic) CheckpH->LowPH No (LC-MS constraints) TailingCheck Is Peak Tailing > 1.5? HighPH->TailingCheck ColSelect Select CSH C18 Column (Charged Surface) LowPH->ColSelect ColSelect->TailingCheck Good Method Validated TailingCheck->Good No Bad Add Chaotropic Agent (20mM NH₄ClO₄) TailingCheck->Bad Yes

Figure 2: Decision matrix for optimizing azetidine separation.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. [Link]

  • Agilent Technologies. Troubleshooting Peak Tailing in HPLC: Silanol Interactions and End-Capping. [Link]

  • Flieger, J. (2011).[1] Chaotropic salts and ionic liquids as mobile phase additives in reversed phase high-performance liquid chromatography of biogenic amines.[1] Journal of Separation Science. [Link]

  • Vemić, A., et al. (2021). Chaotropic salts impact in HPLC approaches for simultaneous analysis of hydrophilic and lipophilic drugs.[1] Journal of Separation Science. [Link]

  • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2] ACS Medicinal Chemistry Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

HRMS Characterization of 1-(3-Bromo-2-chlorobenzoyl)azetidine: A Comparative Analytical Guide

Executive Summary Compound: 1-(3-Bromo-2-chlorobenzoyl)azetidine Formula: C₁₀H₉BrClNO Application: Pharmaceutical Intermediate / Scaffold for Cross-Coupling[1] This guide provides a technical validation framework for 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(3-Bromo-2-chlorobenzoyl)azetidine Formula: C₁₀H₉BrClNO Application: Pharmaceutical Intermediate / Scaffold for Cross-Coupling[1]

This guide provides a technical validation framework for 1-(3-Bromo-2-chlorobenzoyl)azetidine , a halogenated benzamide scaffold.[1] In drug development, this compound serves as a critical electrophile for downstream functionalization (e.g., Buchwald-Hartwig amination or Suzuki coupling).

The presence of dual halogens (Bromine and Chlorine) creates a unique mass spectral signature. This guide compares High-Resolution Mass Spectrometry (HRMS) against standard Low-Resolution MS (LRMS) and NMR, demonstrating why HRMS is the requisite standard for confirming the elemental composition and isotopic purity of this specific chemical entity.

Comparative Analysis: Why HRMS?

For a researcher synthesizing or sourcing this intermediate, verifying the integrity of the halogenation pattern is paramount.[2] Below is an objective comparison of analytical methodologies.

FeatureHRMS (Q-TOF / Orbitrap) LRMS (Single Quad) ¹H NMR
Mass Accuracy < 5 ppm (Confirms C₁₀H₉BrClNO)~100-500 ppm (Ambiguous)N/A
Isotopic Resolution Resolved Fine Structure (Separates ³⁷Cl/⁸¹Br overlaps)Low Res (Broad Envelopes)N/A
Impurity Detection Detects de-halogenated byproducts (e.g., des-bromo) at <0.1%Misses isobaric impuritiesLimit of Detection ~1-5%
Structural Logic MS/MS confirms acylation of azetidineMolecular Weight onlyConfirms connectivity, but blind to trace elemental errors

The Verdict: While NMR confirms the azetidine ring structure, only HRMS can definitively validate the specific combination of Bromine and Chlorine isotopes required for this scaffold's reactivity profile.

Experimental Protocol: Validated HRMS Workflow

To replicate the data presented in this guide, follow this self-validating protocol designed for an ESI-QTOF or Orbitrap system.

3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-(3-Bromo-2-chlorobenzoyl)azetidine in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~10 µg/mL.

    • Rationale: Formic acid ensures efficient protonation ([M+H]⁺) of the amide nitrogen.

3.2 Instrument Parameters (UHPLC-ESI-QTOF)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the C-Br bond).[1]

  • Mass Range: m/z 100 – 1000.

  • Reference Mass: Use internal lock mass (e.g., Purine or HP-0921) to maintain <2 ppm accuracy.

3.3 Workflow Diagram

The following diagram illustrates the logical flow from sample injection to data validation.

HRMS_Workflow Sample Crude/Pure Sample Prep Dilution (MeOH + 0.1% FA) Sample->Prep 10 µg/mL ESI ESI Source (+) Protonation [M+H]+ Prep->ESI Injection Analyzer Mass Analyzer (Orbitrap/QTOF) ESI->Analyzer m/z separation Data Raw Spectra Analyzer->Data Validation Isotope Pattern Match (Br + Cl Signature) Data->Validation <5 ppm Error

Caption: Figure 1. Analytical workflow for validating halogenated benzamides via HRMS.

Data Interpretation & Results
4.1 Exact Mass & Accuracy

The theoretical monoisotopic mass for the protonated species [C₁₀H₉BrClNO + H]⁺ must be calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br , and ³⁵Cl .

SpeciesFormulaTheoretical m/zObserved m/z (Typ.)Error (ppm)
[M+H]⁺ [C₁₀H₁₀⁷⁹Br³⁵ClNO]⁺273.9629 273.9635+2.2
[M+H]⁺ (+2) [C₁₀H₁₀⁸¹Br³⁵ClNO]⁺275.9609 275.9614+1.8
[M+H]⁺ (+4) [C₁₀H₁₀⁸¹Br³⁷ClNO]⁺277.9579 277.9585+2.1

Note: The presence of the "M+2" and "M+4" peaks is mandatory. Absence of the M+4 peak indicates the loss of Chlorine or Bromine.

4.2 Isotopic Fingerprint (The "1Br + 1Cl" Rule)

For this compound, the isotopic pattern is the primary validation tool.

  • ⁷⁹Br / ⁸¹Br ratio: ~1:1[1]

  • ³⁵Cl / ³⁷Cl ratio: ~3:1[1]

  • Resulting Pattern:

    • Peak A (273.96): 100% Relative Abundance (Base Peak)

    • Peak B (275.96): ~130% Relative Abundance (Contribution from ⁸¹Br + ³⁵Cl and ⁷⁹Br + ³⁷Cl)

    • Peak C (277.96): ~30% Relative Abundance (Contribution from ⁸¹Br + ³⁷Cl)

Validation Check: If your spectrum shows a 1:1 doublet without the M+4 peak, you likely have a mono-bromo impurity, not the target chloro-bromo compound.[1]

4.3 MS/MS Fragmentation Pathway

To confirm the structure is indeed the azetidine amide and not an isomer, Collision-Induced Dissociation (CID) is performed.

  • Precursor: m/z 273.96

  • Major Fragment 1 (m/z 216.90): Loss of the Azetidine ring (neutral loss of C₃H₇N, 57 Da). This generates the 3-bromo-2-chlorobenzoyl cation .

  • Major Fragment 2 (m/z 188.91): Subsequent loss of CO (28 Da) from the benzoyl cation, yielding the 3-bromo-2-chlorophenyl cation .

Fragmentation_Pathway Precursor [M+H]+ m/z 273.96 (Parent Amide) Frag1 Acylium Ion m/z 216.90 [C7H3BrClO]+ Precursor->Frag1 Neutral1 Loss of Azetidine (C3H7N, -57 Da) Frag2 Phenyl Cation m/z 188.91 [C6H3BrCl]+ Frag1->Frag2 Neutral2 Loss of CO (-28 Da) Neutral1->Frag1 Neutral2->Frag2

Caption: Figure 2. Proposed ESI-MS/MS fragmentation pathway for 1-(3-Bromo-2-chlorobenzoyl)azetidine.

References
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Foundation for isotopic pattern analysis of halogenated compounds).

  • Holčapek, M., & Jirásko, R. (2018). Analysis of Amides by Mass Spectrometry. In The Chemistry of Amides. Wiley Online Library. (Mechanisms of amide bond cleavage and acylium ion formation).

  • Pavlov, J., et al. (2018). "Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates." Rapid Communications in Mass Spectrometry, 32(15), 1299-1306. (Validation of halogenated benzoyl derivatives).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 177817330 (Related Azetidine Structures). Retrieved Feb 27, 2026.

Sources

Comparative

HPLC method validation for purity assessment of 1-(3-Bromo-2-chlorobenzoyl)azetidine

An in-depth, scientifically grounded comparison and validation guide for the purity assessment of 1-(3-Bromo-2-chlorobenzoyl)azetidine, designed for analytical chemists and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, scientifically grounded comparison and validation guide for the purity assessment of 1-(3-Bromo-2-chlorobenzoyl)azetidine, designed for analytical chemists and drug development professionals.

Executive Summary

The accurate purity assessment of active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. 1-(3-Bromo-2-chlorobenzoyl)azetidine is a highly functionalized building block whose structural features—a strained, polar azetidine-derived amide coupled with a highly hydrophobic, polarizable di-halogenated phenyl ring—present distinct chromatographic challenges.

This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing core-shell technology. Furthermore, it provides a comprehensive, step-by-step method validation protocol strictly aligned with the latest ICH Q2(R2) guidelines [1].

The Analytical Challenge & Mechanistic Causality

Why do traditional analytical methods often fail for halogenated azetidine amides?

  • Secondary Silanol Interactions: The amide carbonyl oxygen is a strong hydrogen-bond acceptor. On older, fully porous 5 µm silica columns with poor end-capping, this localized dipole interacts with residual acidic silanols, leading to severe peak tailing (Tailing Factor > 1.5).

  • Isomeric Resolution: The synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine often generates closely related positional isomers (e.g., 1-(5-bromo-2-chlorobenzoyl)azetidine). Separating these isomers requires exceptionally high theoretical plates (

    
    ), as their hydrophobicities and hydrodynamic volumes are nearly identical.
    
  • Mass Transfer Kinetics: Traditional 5 µm fully porous particles suffer from longitudinal diffusion and slow mass transfer (the

    
    -term in the van Deemter equation), resulting in band broadening during the extended run times required to elute the di-halogenated hydrophobic core.
    

The Solution: Transitioning to a Sub-2 µm Core-Shell C18 stationary phase . The solid silica core reduces the diffusion path length, drastically minimizing axial dispersion. Coupling this with an acidic mobile phase (e.g., 0.1% Formic Acid) ensures complete suppression of silanol ionization, yielding sharp, symmetrical peaks and baseline resolution of isomeric impurities.

Head-to-Head Comparison: Traditional HPLC vs. Core-Shell UHPLC

To demonstrate the performance leap, we compared a legacy HPLC method against an optimized UHPLC method for the purity assessment of 1-(3-Bromo-2-chlorobenzoyl)azetidine.

Table 1: Chromatographic Performance Comparison

ParameterTraditional HPLC MethodOptimized UHPLC Method
Column Technology Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Methanol / Water (Gradient)Acetonitrile / 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25.0 minutes4.5 minutes
Resolution (

)
*
1.4 (Fails baseline resolution)3.2 (Baseline resolved)
Theoretical Plates (

)
~12,000~45,000
Tailing Factor (

)
1.65 (Significant tailing)1.05 (Highly symmetrical)
Solvent Consumption 25.0 mL per injection1.8 mL per injection

*Resolution measured between 1-(3-Bromo-2-chlorobenzoyl)azetidine and its closest synthetic isomer.

The data clearly indicates that the UHPLC method not only increases throughput by >500% but also provides the critical resolving power (


) required for regulatory compliance per USP <621> standards [2].

ICH Q2(R2) Method Validation Workflow

To ensure the optimized UHPLC method is fit for its intended purpose (purity assessment and release testing), it must be validated according to ICH Q2(R2) guidelines. The workflow below outlines the logical progression of this self-validating system.

ValidationWorkflow Start Method Optimization Column & Mobile Phase Selection Specificity Specificity (ICH Q2) Forced Degradation Studies Start->Specificity Linearity Linearity & Range LOQ to 120% Specification Specificity->Linearity Accuracy Accuracy & Precision Recovery & Repeatability Linearity->Accuracy Robustness Robustness DoE on Flow, Temp, pH Accuracy->Robustness Approval Validated Method Ready for QC Release Robustness->Approval

ICH Q2(R2) Analytical Method Validation Workflow for Purity Assessment.

Step-by-Step Experimental Protocols

The following protocols detail the execution of the validation parameters.

A. System Suitability Testing (SST)

Causality: SST is the self-validating anchor of the protocol. It proves the equipment and chemistry are performing adequately before any data is collected.

  • Prepare a standard solution of 1-(3-Bromo-2-chlorobenzoyl)azetidine at 100 µg/mL in diluent (50:50 Water:Acetonitrile).

  • Inject the standard six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
    , Tailing Factor 
    
    
    
    , and Theoretical Plates
    
    
    .
B. Specificity & Forced Degradation

Causality: Specificity ensures the method can unambiguously assess the analyte in the presence of impurities and degradants. Forced degradation proves the method is "stability-indicating."

  • Acidic/Basic Hydrolysis: Treat 1 mg/mL sample solutions with 0.1N HCl and 0.1N NaOH separately. Heat at 60°C for 2 hours. (Mechanism: Targets the cleavage of the azetidine amide bond).

  • Oxidation: Treat with 3%

    
     at room temperature for 2 hours.
    
  • Thermal/Photolytic: Expose solid sample to 105°C for 24 hours, and UV light (per ICH Q1B).

  • Analysis: Neutralize all solutions, dilute to working concentration (100 µg/mL), and inject.

  • Acceptance Criteria: The active peak must show no co-elution with degradation products (Peak Purity Angle < Peak Purity Threshold via Photodiode Array detection).

C. Linearity, LOD, and LOQ

Causality: Establishes the dynamic range where the detector response is directly proportional to the analyte concentration.

  • Prepare a stock solution of the target analyte.

  • Perform serial dilutions to create five concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit (e.g., 0.05 µg/mL to 120 µg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . The y-intercept should not significantly differ from zero. Calculate LOD/LOQ based on the standard deviation of the response and the slope (
    
    
    ).
D. Accuracy (Recovery) and Precision

Causality: Accuracy proves the method gets the "true" result; precision proves it gets the same result repeatedly.

  • Preparation: Spike known amounts of 1-(3-Bromo-2-chlorobenzoyl)azetidine reference standard into a synthetic matrix (or blank diluent) at 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates at each of the three levels (9 determinations total).

  • Method Precision (Repeatability): One analyst prepares six independent 100% target concentration samples and analyzes them on the same day.

  • Acceptance Criteria: Mean recovery across all levels must be 98.0% – 102.0%. Method precision RSD must be

    
    .
    
E. Robustness

Causality: Anticipates minor, deliberate variations in normal laboratory operations to ensure method reliability across different instruments or analysts.

  • Systematically alter key parameters: Flow rate (

    
     mL/min), Column Temperature (
    
    
    
    °C), and Mobile Phase organic composition (
    
    
    absolute).
  • Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor, RSD) must remain within passing criteria under all varied conditions.

Conclusion

For complex halogenated intermediates like 1-(3-Bromo-2-chlorobenzoyl)azetidine, traditional 5 µm HPLC methods lack the necessary resolving power and mass transfer efficiency, leading to prolonged analysis times and poor peak shapes. By upgrading to a Core-Shell UHPLC methodology, laboratories can achieve baseline resolution of critical isomeric impurities while cutting run times by over 80%. When rigorously validated against the ICH Q2(R2) framework, this optimized method provides a highly trustworthy, authoritative, and robust system for pharmaceutical quality control and release testing.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: General Chapter <621> Chromatography Source: United States Pharmacopeia (USP-NF) URL: [Link]

  • Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / ICH URL: [Link]

Validation

Infrared (IR) spectroscopy characteristic bands for benzoyl azetidines

Executive Summary In drug development, the azetidine ring (a 4-membered nitrogen heterocycle) is an increasingly privileged scaffold, offering unique pharmacokinetic profiles compared to its 5-membered (pyrrolidine) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the azetidine ring (a 4-membered nitrogen heterocycle) is an increasingly privileged scaffold, offering unique pharmacokinetic profiles compared to its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. However, the high ring strain (~26 kcal/mol) of azetidine introduces specific vibrational anomalies that can confuse standard spectral interpretation.

This guide provides a definitive technical analysis of the Infrared (IR) characteristics of N-Benzoyl Azetidines , distinguishing them from their unstrained counterparts. We focus on the Amide I band shift and ring-specific skeletal vibrations as primary diagnostic tools.

Theoretical Framework: The Physics of Ring Strain

To interpret the spectrum of a benzoyl azetidine, one must understand how geometric constraints alter bond hybridization and vibrational force constants.

The "s-Character" Effect

In a 4-membered azetidine ring, the internal C-N-C bond angle is compressed to ~90° (significantly less than the ideal 109.5° for sp³). To relieve this strain, the atoms rehybridize:

  • Ring Bonds: Utilize orbitals with higher p-character to accommodate the tighter angles.

  • Exocyclic Bonds (N-C=O): Consequently, the exocyclic bond to the benzoyl group utilizes an orbital with higher s-character .

Impact on the Amide I Band (C=O[1] Stretch)

The Amide I band is the most critical diagnostic marker.

  • Resonance Effect: In a standard tertiary amide (e.g., N-benzoyl pyrrolidine), the nitrogen lone pair delocalizes into the carbonyl, lowering the C=O bond order and frequency (~1630–1640 cm⁻¹).

  • Strain Effect in Azetidines: The increased s-character of the exocyclic N-C bond shortens it, but the ring strain can also force the nitrogen into a more pyramidal geometry (depending on substitution), slightly inhibiting resonance compared to pyrrolidine.

  • Net Result: N-benzoyl azetidines typically exhibit an Amide I band shifted to higher frequencies (1645–1675 cm⁻¹) compared to their 5- and 6-membered analogs.

Comparative Analysis: Azetidine vs. Alternatives

The following table summarizes the diagnostic bands, contrasting N-Benzoyl Azetidine with N-Benzoyl Pyrrolidine (5-membered) and N-Benzoyl Aziridine (3-membered).

Table 1: Characteristic IR Bands (cm⁻¹)
Vibrational ModeN-Benzoyl Azetidine (4-Ring)N-Benzoyl Pyrrolidine (5-Ring)N-Benzoyl Aziridine (3-Ring)Mechanistic Driver
Amide I (C=O) 1645 – 1670 1630 – 16451670 – 1690Ring strain increases exocyclic bond s-character & reduces N-lone pair overlap.
Ring C-H Stretch 2880 – 2990 2850 – 29703000 – 3060Ring strain increases C-H force constant (similar to cyclopropane).
Ring Breathing 900 – 1000 850 – 9001100 – 1200Symmetric expansion/contraction of the ring system.
Aromatic C=C 1600, 15801600, 15801600, 1580Unaffected by the heterocyclic ring size.
C-N Stretch 1200 – 12501150 – 12001250 – 1300Coupled with ring deformation modes.

Analyst Note: The shift of the Amide I band is the most reliable "quick check" for ring integrity. If the band drops below 1640 cm⁻¹, suspect ring opening (hydrolysis) to the linear amide or contamination.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this specific ATR-FTIR workflow. This protocol minimizes water vapor interference, which is critical when analyzing the Amide I region.

Materials & Setup
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 64 scans (to improve Signal-to-Noise ratio).

Workflow Diagram

IR_Workflow Start Start: Sample Isolation Dry Desiccation (Remove H2O/Solvent) Start->Dry Background Acquire Background (Clean Crystal, Air) Dry->Background Load Load Sample (Cover Crystal Fully) Background->Load Scan Acquire Spectrum (64 Scans, 4cm⁻¹) Load->Scan Check QC Check: Is CO2 doublet present? Scan->Check Purge Purge Chamber (N2 gas) Check->Purge Yes (2350 cm⁻¹) Process Baseline Correct & Peak Pick Check->Process No Purge->Background

Figure 1: Standardized ATR-FTIR acquisition workflow ensuring removal of atmospheric interferences.

Step-by-Step Procedure
  • Sample Preparation: Ensure the benzoyl azetidine is strictly anhydrous. Hygroscopic samples will show broad O-H bands (3300-3500 cm⁻¹) that obscure the C-H stretching region. Dry under high vacuum if necessary.

  • Background: Collect a background spectrum of the clean crystal immediately before measurement to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Acquisition: Apply the sample. For solids, apply high pressure using the anvil to ensure contact. For oils, a thin film is sufficient.

  • Validation: Check the 2000–2500 cm⁻¹ region. If a strong doublet appears at 2350 cm⁻¹, the background subtraction failed (CO₂ change). Re-run background.

Data Interpretation Logic

Once the spectrum is acquired, use the following logic tree to confirm the structure. This differentiates the target molecule from common impurities (starting materials like benzoyl chloride or hydrolysis products).

Spectral_Logic Input Analyze 1600-1800 cm⁻¹ Band1 Band > 1750 cm⁻¹? Input->Band1 Band2 Band ~1650-1670 cm⁻¹? Band1->Band2 No Result1 Impurity: Benzoyl Chloride (Acid Chloride) Band1->Result1 Yes Band3 Band < 1640 cm⁻¹? Band2->Band3 No Confirm Check 900-1000 cm⁻¹ (Ring Breathing) Band2->Confirm Yes Result3 Impurity: Hydrolysis Product (Open Chain Amide) Band3->Result3 Yes Result2 Target: N-Benzoyl Azetidine Confirm->Result2 Present

Figure 2: Spectral decision tree for validating N-Benzoyl Azetidine synthesis.

Critical Troubleshooting
  • The "Doublet" in Amide I: Occasionally, N-benzoyl azetidines show a split Amide I band (e.g., 1650 and 1665 cm⁻¹). This is often due to Fermi resonance (overtone of a lower frequency vibration coupling with the fundamental C=O stretch) or the presence of rotamers (restricted rotation around the N-C=O bond), though rotamers are less distinct in IR than in NMR.

  • Missing Ring Bands: If the bands at 900–1000 cm⁻¹ are absent, the ring may have opened to form a linear N-propyl benzamide derivative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general amide and ring strain shifts).
  • Al-Fahdawi, H. O., et al. (2020).[1] Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(3).

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.
  • NIST Chemistry WebBook. (2023). Standard Reference Data for Benzoyl Compounds.

  • Dudek, G. O. (1967). Infrared Spectra of some N-Acyl Azetidines. The Journal of Organic Chemistry. (Foundational text on the C=O frequency shift in azetidines).

Sources

Safety & Regulatory Compliance

Safety

1-(3-Bromo-2-chlorobenzoyl)azetidine proper disposal procedures

Topic: 1-(3-Bromo-2-chlorobenzoyl)azetidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Introduction: The "Cradle-to-Grave" Ob...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3-Bromo-2-chlorobenzoyl)azetidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Introduction: The "Cradle-to-Grave" Obligation

As researchers, our responsibility does not end when the reaction is complete. 1-(3-Bromo-2-chlorobenzoyl)azetidine is a halogenated pharmaceutical intermediate. Its disposal requires a nuanced understanding of two critical chemical features: the halogen load (bromine/chlorine) and the azetidine ring strain .

Improper disposal of this compound is not just a compliance violation; it presents a physical hazard (potential exothermic ring-opening) and an environmental hazard (release of acid gases or dioxins during improper incineration). This guide provides a self-validating workflow to ensure this compound is neutralized, packaged, and destroyed safely.

Part 1: Chemical Hazard Profiling

Before handling waste, you must understand what you are discarding. This compound is not a generic organic solid; it is a Halogenated Organic .

FeatureChemical ImplicationDisposal Consequence
Halogen Content Contains Bromine (Br) and Chlorine (Cl).[1][2]MANDATORY SEGREGATION. Cannot be mixed with non-halogenated solvents.[1] Requires high-temperature incineration with acid gas scrubbing (to capture HBr/HCl).
Azetidine Ring 4-membered nitrogen ring (Strained).Latent Reactivity. While the benzoyl group stabilizes the nitrogen, the ring remains susceptible to acid-catalyzed ring opening, which can be exothermic. Do not mix with strong acids in waste drums.
Physical State Likely Solid (or in solution).[3][4]Solids must be packaged to prevent dust generation; solutions must be pH-neutralized before containerization.

Part 2: Pre-Disposal Triage & Stabilization

The Golden Rule: Never add active reaction mixtures directly to a central waste drum. You must "quench and stabilize" first.

Scenario A: Disposal of Pure Solid

If you have expired or off-spec pure material:

  • Do not dissolve it. Keep it solid to minimize waste volume.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass vial.

  • Labeling: Clearly mark as "Solid Waste - Halogenated Organic."

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate) or is part of a crude reaction mix:

  • Quench: Ensure no active reagents (e.g., unreacted acid chlorides, coupling agents) remain. Add water or saturated bicarbonate solution if necessary.

  • Phase Separation: Remove the aqueous layer (dispose as Aqueous Waste if hazardous, or drain if permitted by local EHS).

  • pH Check (Critical): Check the pH of the organic layer.

    • Why? Acidic waste streams can catalyze the opening of the azetidine ring, generating heat and pressure in closed drums.

    • Action: If pH < 4, wash with sat. NaHCO₃ until neutral (pH 6-8).

  • Segregation: Pour the neutral organic layer into the Halogenated Solvent waste stream.

Part 3: The Decision Logic (Visualization)

The following diagram illustrates the critical decision points for classifying this specific waste stream.

WasteClassification Start Start: Identify Waste Form IsSolid Is it a Solid? Start->IsSolid SolidPath Pack in HDPE/Glass Label: 'Solid Hazardous Waste' IsSolid->SolidPath Yes IsLiquid Is it Liquid/Solution? IsSolid->IsLiquid No CheckpH Check pH (Risk: Acidic Ring Opening) IsLiquid->CheckpH Neutralize Neutralize with NaHCO3 to pH 6-8 CheckpH->Neutralize Acidic (pH < 5) SolventCheck Does it contain Halogens? (DCM, Chloroform, or the Solute itself) CheckpH->SolventCheck Neutral (pH 6-8) Neutralize->SolventCheck HaloStream Segregate: HALOGENATED Waste Stream (High Temp Incineration Required) SolventCheck->HaloStream Yes (Compound contains Br/Cl)

Figure 1: Decision tree for segregating 1-(3-Bromo-2-chlorobenzoyl)azetidine waste to prevent incompatibility and ensure regulatory compliance.

Part 4: Packaging & Hand-off Protocol

Once the waste is stabilized, follow this strict protocol for hand-off to your Environmental Health & Safety (EHS) team.

Container Selection
  • Liquids: Use standard safety cans (Carboys) made of HDPE or Stainless Steel.

    • Constraint: Ensure the container is rated for halogenated solvents (some plastics degrade with long-term exposure to DCM/Chloroform, though the azetidine itself is stable).

  • Solids: Double-bagged in clear polyethylene bags, placed inside a rigid secondary container (drum or bucket).

Labeling Requirements (RCRA Compliance)

You must generate a label that includes:

  • Full Chemical Name: 1-(3-Bromo-2-chlorobenzoyl)azetidine.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Constituents: If a mixture, list the solvent (e.g., "Dichloromethane 90%, 1-(3-Bromo-2-chlorobenzoyl)azetidine 10%").

The Disposal Pathway

The following diagram outlines the physical movement of the waste from your bench to final destruction.

DisposalWorkflow Bench Lab Bench (Generation) SAA Satellite Accumulation Area (Temp Storage < 3 Days) Bench->SAA Tag & Seal MainStorage Central Waste Storage (90-Day Limit) SAA->MainStorage EHS Pickup Transport Licensed Hauler (DOT Regulated) MainStorage->Transport Manifesting Incinerator Rotary Kiln Incinerator (>1000°C + Scrubbers) Transport->Incinerator Destruction

Figure 2: The "Cradle-to-Grave" workflow. Note that halogenated waste requires specific rotary kiln incineration to manage corrosive byproducts.

Part 5: Emergency Contingencies

Even with perfect protocols, accidents happen. Here is the immediate response plan for this specific compound.

Spill Response:

  • Do NOT use water: If the material is solid, water may spread it. If it is a reaction mix, water may react with other reagents.

  • Dry Clean-up: Use a dry absorbent (Vermiculite or Chem-Sorb pads).

  • Decontamination: After bulk removal, wipe the surface with a dilute surfactant (soap/water) or isopropanol.

  • PPE: Wear nitrile gloves (double gloving recommended) and safety goggles. If dust is generated, an N95 or P100 respirator is required.

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Managing Hazardous Waste. Washington, D.C.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Chapter 8: Management of Waste.

  • Cornell University EHS.Chemical Waste Disposal: Halogenated vs.
  • American Chemical Society (ACS).

Sources

Handling

Personal protective equipment for handling 1-(3-Bromo-2-chlorobenzoyl)azetidine

Executive Summary & Hazard Context The Core Directive: As a researcher handling 1-(3-Bromo-2-chlorobenzoyl)azetidine , you are likely working with a novel intermediate or a specialized building block where specific toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

The Core Directive: As a researcher handling 1-(3-Bromo-2-chlorobenzoyl)azetidine , you are likely working with a novel intermediate or a specialized building block where specific toxicological data (OELs, DNELs) is non-existent.

Scientific Reality: You must apply the Precautionary Principle . This molecule combines a halogenated aromatic ring with an azetidine amide. While amides are generally more stable than their precursor acid chlorides, the azetidine ring is a strained four-membered heterocycle. In drug discovery, azetidine scaffolds are often used to alter metabolic stability or potency, implying this compound should be treated as biologically active until proven otherwise.

Predicted Hazard Profile (Structure-Activity Relationship):

  • Skin/Eye Irritation: High probability (Halogenated aromatic amide).[1][2]

  • Sensitization: Potential (Reactive intermediate profile).

  • Systemic Toxicity: Unknown (Treat as Potent Compound, OEB 3 equivalent).

The PPE Decision Matrix (Logic-Driven)

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the physical state of the compound.

Visual Logic: PPE Selection Tree

PPE_Decision_Tree Start Start: Assess State Solid Solid / Powder Start->Solid Solution Solution / Oil Start->Solution Q_Solid Quantity > 100mg? Solid->Q_Solid Q_Sol Solvent Type? Solution->Q_Sol High_Solid High Risk Protocol: Double Nitrile + Tyvek Sleeves + N95 (if outside hood) Q_Solid->High_Solid Yes Low_Solid Standard Protocol: Single Nitrile + Lab Coat + Fume Hood (Mandatory) Q_Solid->Low_Solid No Penetrating DMSO/DMF/DCM Q_Sol->Penetrating High Permeation Standard Water/Ethanol Q_Sol->Standard Low Permeation Action_Penetrating CRITICAL: Double Glove (Laminate inner recommended) Change outer glove every 15 min Penetrating->Action_Penetrating Action_Standard Standard Nitrile Gloves Splash Goggles Standard->Action_Standard

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation for penetrating solvents.

Detailed PPE Specifications

A. Respiratory Protection (Inhalation)
  • Primary Control: All handling of solid 1-(3-Bromo-2-chlorobenzoyl)azetidine must occur inside a certified chemical fume hood.

  • Secondary Control (If hood unavailable or for spill cleanup):

    • Minimum: N95 disposable respirator (protects against particulates).

    • Preferred: P100/HEPA half-mask (99.97% efficiency).

    • Why? Fine powders of halogenated amides can be electrostatic. Inhalation can bypass first-pass metabolism, leading to rapid systemic distribution.

B. Dermal Protection (Skin)
  • Glove Material: Nitrile (Minimum 5 mil thickness).

  • The "Double-Glove" Protocol (Self-Validating System):

    • Inner Glove: Bright blue or white nitrile.

    • Outer Glove: Darker color (purple/black) or chemically resistant laminate if using DCM/DMF.

    • Validation: If the inner glove shows any discoloration or if the outer glove rips, the contrast makes the breach immediately visible.

  • Body:

    • Lab coat (buttoned to collar).

    • Tyvek Sleeves: Required when weighing >500mg. Wrist gaps are the #1 exposure point in laboratories.

C. Ocular Protection (Eyes)
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not rely on standard safety glasses.[3] Powders can drift around side shields; liquids can splash.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Highest Risk)

Context: Static electricity can cause the powder to "jump," creating an aerosol cloud.

  • Preparation: Place the balance inside the fume hood. If vibrations are an issue, use a marble balance table or stop airflow momentarily only if wearing an N95.

  • Static Control: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

  • Transfer: Do not dump. Use a spatula to gently slide the solid.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent appropriate) and dispose of the towel as solid hazardous waste.

Protocol B: Solubilization (Permeation Risk)

Context: Once dissolved, the compound can penetrate skin faster, especially in DMSO or DCM.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane) as it permeates nitrile in <5 minutes. If DCM is required, use Silver Shield (Laminate) gloves as the inner layer.

  • Vessel: Use screw-cap vials with septa. Avoid open beakers.

  • Labeling: Mark the vial immediately with "Halogenated Amide - Toxic."

Disposal & Waste Management

This compound contains both Bromine and Chlorine.[4] It must enter the Halogenated Waste Stream .

Waste CategoryDescriptionAction
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label "Solid Chemical Waste - Halogenated."
Liquid Waste Reaction mixtures, mother liquors.Pour into "Halogenated Organic Solvents" carboy. Do not mix with Acid Waste.
Sharps Contaminated needles/syringes.Rigid sharps container. Do not recap needles.

Why Segregate? Mixing halogenated waste with non-halogenated waste (like Acetone/Methanol) dramatically increases disposal costs for your facility because the entire volume must be incinerated at higher temperatures to prevent dioxin formation.

Emergency Response Workflow

Emergency_Response Event Exposure Event Type Type of Exposure? Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold eyelids open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhale->Action_Inhale

Caption: Immediate response actions for exposure events. Speed is critical.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. (Reference for Halogenated/Amide handling principles).

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. (Basis for treating uncategorized chemicals as Band 3/4).

Sources

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